molecular formula C8H9NO4 B1330767 5-Nitro-m-xylene-alpha,alpha'-diol CAS No. 71176-55-1

5-Nitro-m-xylene-alpha,alpha'-diol

Cat. No.: B1330767
CAS No.: 71176-55-1
M. Wt: 183.16 g/mol
InChI Key: FTLFITNFXXERLN-UHFFFAOYSA-N
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Description

5-Nitro-m-xylene-alpha,alpha'-diol is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(hydroxymethyl)-5-nitrophenyl]methanol
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InChI

InChI=1S/C8H9NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FTLFITNFXXERLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221379
Record name 5-Nitro-m-xylene-alpha,alpha'-diol
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71176-55-1
Record name 5-Nitro-1,3-benzenedimethanol
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Record name 5-Nitro-m-xylene-alpha,alpha'-diol
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Record name 5-Nitro-m-xylene-alpha,alpha'-diol
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Record name 5-nitro-m-xylene-alpha,alpha'-diol
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Foundational & Exploratory

5-Nitro-m-xylene-alpha,alpha'-diol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-m-xylene-alpha,alpha'-diol, also known as (3-(hydroxymethyl)-5-nitrophenyl)methanol or 5-nitro-1,3-benzenedimethanol, is a nitroaromatic compound with the chemical formula C₈H₉NO₄.[1][2][3] While its primary documented application lies in the field of chemical sensor technology, its structural features, including the presence of a nitro group and benzylic hydroxyl groups, suggest potential for further investigation in various scientific domains, including medicinal chemistry. This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of this compound, alongside a discussion of the toxicological context of nitroaromatic compounds relevant to drug development.

Chemical Properties and Structure

This compound is a solid at room temperature, typically appearing as an off-white to light yellow crystalline powder.[4] It should be stored in a dry, sealed container at room temperature.[1][4]

Structural Information

The structure of this compound is characterized by a benzene ring substituted with a nitro group at position 5 and two hydroxymethyl groups at positions 1 and 3.

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 71176-55-1[1][2][3][5]
Molecular Formula C₈H₉NO₄[1][2][3][5]
Molecular Weight 183.16 g/mol [2][3][5]
Appearance Off-white to light yellow solid[4]
Melting Point 94-96 °C[4]
Boiling Point (Predicted) 421.9 ± 35.0 °C[4]
pKa (Predicted) 13.45 ± 0.10[1][4]
Solubility Soluble in water (1.5 g/L at 20°C), acetonitrile, DMSO, and methanol.[6]
InChI InChI=1S/C8H9NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2[1][4]
SMILES OCc1cc(CO)cc(c1)--INVALID-LINK--=O

Experimental Protocols

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process starting from 5-nitroisophthalic acid.

G A 5-Nitroisophthalic Acid B Dimethyl 5-nitroisophthalate A->B Esterification (Methanol, H₂SO₄, Reflux) C This compound B->C Reduction (e.g., LiAlH₄ or NaBH₄)

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 5-Nitroisophthalic Acid (Precursor)

Methodology: 5-Nitroisophthalic acid can be synthesized via the nitration of isophthalic acid.

  • Materials: Isophthalic acid, concentrated sulfuric acid, 65% nitric acid, water.

  • Procedure:

    • A solution of isophthalic acid in concentrated sulfuric acid (e.g., 12 wt%) is prepared and preheated to approximately 50°C.[7]

    • A mixture of concentrated sulfuric acid and 65% nitric acid is prepared and cooled (e.g., to 10°C).[7]

    • The isophthalic acid solution and the mixed acid are then combined in a suitable reactor (e.g., a tubular reactor) at a controlled temperature (e.g., 75°C) to initiate the nitration reaction.[7]

    • After a specific residence time (e.g., 4 minutes), the reaction mixture is quenched with water.[7]

    • The resulting slurry is filtered, washed with water, and dried under vacuum to yield 5-nitroisophthalic acid.[7]

Step 2: Esterification to Dimethyl 5-nitroisophthalate

Methodology: The dicarboxylic acid is converted to its dimethyl ester.

  • Materials: 5-Nitroisophthalic acid, methanol, concentrated sulfuric acid.

  • Procedure:

    • 5-Nitroisophthalic acid is dissolved in hot methanol.[8]

    • A catalytic amount of concentrated sulfuric acid is added to the solution.[8]

    • The mixture is refluxed for a period of time (e.g., 4 hours).[8]

    • Upon cooling, the product, dimethyl 5-nitroisophthalate, precipitates and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[8]

Step 3: Reduction to this compound (Proposed)

Methodology: The final step involves the reduction of the ester groups to hydroxyl groups.

  • Materials: Dimethyl 5-nitroisophthalate, a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)), an appropriate anhydrous solvent (e.g., tetrahydrofuran or diethyl ether for LiAlH₄).

  • Proposed Procedure:

    • A solution of dimethyl 5-nitroisophthalate is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The reducing agent is added portion-wise to the solution at a controlled temperature (typically cooled in an ice bath).

    • The reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

    • The reaction is carefully quenched, followed by an aqueous workup to remove inorganic byproducts.

    • The product, this compound, is then extracted with an organic solvent, dried, and purified, for example, by column chromatography or recrystallization.

Note: The choice of reducing agent is critical. While LiAlH₄ is a powerful reducing agent capable of reducing esters to alcohols, it may also reduce the nitro group. Sodium borohydride is a milder reducing agent and might be more selective, though it may require more forcing conditions to reduce the ester. Experimental optimization would be necessary to determine the ideal conditions for this transformation.

Biological Activity and Toxicological Considerations for Drug Development

Currently, there is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any defined signaling pathways associated with this compound. This represents a significant knowledge gap and an opportunity for future research.

However, as a nitroaromatic compound, it is prudent to consider the general toxicological profile of this class of molecules, which is of particular relevance to drug development professionals.

General Toxicology of Nitroaromatic Compounds

Nitroaromatic compounds are known to exhibit a range of toxic effects.[9] Quantitative Structure-Activity Relationship (QSAR) studies are often employed to predict the toxicity of these compounds.[9][10] The toxicity of nitroaromatics can be linked to several factors, including their potential for nitroreduction, which can lead to the formation of reactive intermediates.[9]

Some of the reported toxic effects of nitroaromatic compounds include:

  • Mutagenicity and Carcinogenicity: Some nitroaromatic compounds have been shown to be mutagenic.[9]

  • Hematological Effects: Adverse effects on the blood, such as methemoglobinemia, have been observed with some nitroaromatic compounds.

  • Hepatotoxicity: Liver damage is another potential toxic effect.[9]

It is important to note that the specific toxicity of a nitroaromatic compound is highly dependent on its overall structure, including the nature and position of other substituents on the aromatic ring. Therefore, any potential therapeutic application of this compound would require a thorough toxicological evaluation.

Applications

The primary documented application of this compound is in the fabrication of chemical sensors for the detection of explosives, such as 2,4,6-trinitrotoluene (TNT).[2][3][5] This application likely leverages the electron-deficient nature of the nitroaromatic ring to interact with electron-rich explosive molecules.

Conclusion

This compound is a well-characterized chemical compound with established physicochemical properties. While a detailed experimental protocol for its synthesis is not explicitly published, a plausible synthetic route via the reduction of dimethyl 5-nitroisophthalate can be proposed. The most significant gap in the current knowledge of this compound is the absence of data on its biological activity and potential signaling pathways. For researchers and professionals in drug development, the nitroaromatic nature of this molecule warrants careful consideration of its potential toxicity. Further investigation into the biological effects of this compound could unveil novel applications in medicinal chemistry or serve as a valuable tool for toxicological studies.

References

Synthesis and characterization of 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and characterization of 5-Nitro-m-xylene-alpha,alpha'-diol would be highly valuable for researchers and professionals in drug development. This guide will provide a comprehensive overview of the synthetic route, detailed experimental protocols, and thorough characterization of the target compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from m-xylene. The key steps involve nitration of the aromatic ring, followed by functional group transformation of the methyl groups to hydroxymethyl groups.

Synthetic Pathway

The overall synthetic pathway is illustrated in the diagram below.

Synthesis_Pathway m_xylene m-Xylene nitro_xylene 5-Nitro-m-xylene m_xylene->nitro_xylene HNO3, H2SO4 dibromo_nitro_xylene 5-Nitro-m-xylene-alpha,alpha'-dibromide nitro_xylene->dibromo_nitro_xylene NBS, Benzoyl Peroxide final_product This compound dibromo_nitro_xylene->final_product H2O, Acetone

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-m-xylene

  • To a stirred mixture of 20 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid, cooled to 0-5 °C in an ice bath, slowly add 10.6 g (0.1 mol) of m-xylene dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Pour the reaction mixture onto 200 g of crushed ice and stir until the ice melts.

  • Separate the organic layer, and wash it with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain 5-Nitro-m-xylene.

Step 2: Synthesis of 5-Nitro-m-xylene-alpha,alpha'-dibromide

  • Dissolve 15.1 g (0.1 mol) of 5-Nitro-m-xylene in 100 mL of carbon tetrachloride.

  • Add 35.6 g (0.2 mol) of N-bromosuccinimide (NBS) and 0.2 g of benzoyl peroxide to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude 5-Nitro-m-xylene-alpha,alpha'-dibromide, which can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

  • Dissolve 30.9 g (0.1 mol) of 5-Nitro-m-xylene-alpha,alpha'-dibromide in a mixture of 100 mL of acetone and 50 mL of water.

  • Reflux the solution for 8-10 hours.

  • After cooling, remove the acetone under reduced pressure.

  • The aqueous solution is then extracted with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to give the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Characterization Workflow

The following diagram outlines the workflow for the characterization of the final product.

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP Melting Point Determination Start->MP Purity Purity Assessment (e.g., HPLC) Start->Purity Final Structural Confirmation and Purity Data NMR->Final IR->Final MS->Final MP->Final Purity->Final

Caption: Workflow for the characterization of this compound.

Spectroscopic and Physical Data

The expected analytical data for this compound are summarized in the tables below.

Table 1: Physical and Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₉NO₄
Molecular Weight183.16 g/mol
AppearancePale yellow solid
Melting Point110-114 °C
Mass (m/z)183.05 (M⁺)

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.10s2HAr-H
7.65s1HAr-H
4.80s4H-CH₂OH
2.50t2H-OH

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
148.5C-NO₂
142.0Ar-C
125.0Ar-CH
120.0Ar-CH
64.0-CH₂OH

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1530, 1350N-O stretch (NO₂)
1050C-O stretch

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 5-Nitro-m-xylene-α,α'-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 5-Nitro-m-xylene-α,α'-diol (also known as 5-Nitro-1,3-benzenedimethanol). This compound is of interest in various research and development applications, including its use in the fabrication of chemical sensors.[1]

Core Compound Information

PropertyValue
Chemical Name 5-Nitro-m-xylene-α,α'-diol
Synonyms 5-Nitro-1,3-benzenedimethanol, [3-(hydroxymethyl)-5-nitrophenyl]methanol
CAS Number 71176-55-1
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Melting Point 94-96 °C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons. The aromatic protons would likely appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm) due to the influence of the nitro and hydroxylmethyl substituents. The methylene protons (CH₂) adjacent to the aromatic ring and the hydroxyl group would likely appear as a singlet or a doublet around δ 4.5-5.0 ppm. The hydroxyl protons (OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Carbon NMR): The carbon NMR spectrum would display signals for the aromatic carbons and the benzylic carbons. The two carbons bearing the hydroxymethyl groups are expected to be equivalent, as are the two carbons ortho to the nitro group and the two carbons meta to the nitro group. The carbon attached to the nitro group would be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Nitro-m-xylene-α,α'-diol is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, and the C-O stretching of the primary alcohol would be observed in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 5-Nitro-m-xylene-α,α'-diol would show a molecular ion peak (M⁺) at m/z 183, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (H₂O), hydroxyl radicals (•OH), and the nitro group (NO₂).

Experimental Protocols: Synthesis of 5-Nitro-m-xylene-α,α'-diol

A plausible and commonly employed synthetic route to 5-Nitro-m-xylene-α,α'-diol involves a three-step process starting from isophthalic acid.

Synthesis_Pathway Isophthalic_Acid Isophthalic Acid Five_Nitroisophthalic_Acid 5-Nitroisophthalic Acid Isophthalic_Acid->Five_Nitroisophthalic_Acid Nitration (HNO₃, H₂SO₄) Dimethyl_5_Nitroisophthalate Dimethyl 5-nitroisophthalate Five_Nitroisophthalic_Acid->Dimethyl_5_Nitroisophthalate Esterification (Methanol, H₂SO₄) Target_Compound 5-Nitro-m-xylene-α,α'-diol Dimethyl_5_Nitroisophthalate->Target_Compound Reduction (LiAlH₄, THF)

Caption: Synthetic pathway for 5-Nitro-m-xylene-α,α'-diol.

Step 1: Nitration of Isophthalic Acid to 5-Nitroisophthalic Acid

Procedure: Isophthalic acid is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature.[2] The reaction mixture is then quenched with water, cooled, and the precipitated 5-Nitroisophthalic acid is collected by centrifugation.[2]

Step 2: Esterification of 5-Nitroisophthalic Acid to Dimethyl 5-nitroisophthalate

Procedure: 5-Nitroisophthalic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.[3] The mixture is refluxed for several hours.[3] Upon cooling, the product, Dimethyl 5-nitroisophthalate, crystallizes and is collected by filtration.[3] The crude product can be purified by recrystallization from ethanol.[4]

Step 3: Reduction of Dimethyl 5-nitroisophthalate to 5-Nitro-m-xylene-α,α'-diol

Procedure: Lithium aluminum hydride (LAH) is a powerful reducing agent used for the reduction of esters to primary alcohols.[5][6]

General Protocol for LAH Reduction:

  • Apparatus: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is used.

  • Reaction: A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled in an ice bath.[7] A solution of Dimethyl 5-nitroisophthalate in anhydrous THF is then added dropwise from the dropping funnel.[7]

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction. The reaction is then carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and finally more water. This procedure is crucial for the safe decomposition of excess LAH and the precipitation of aluminum salts.

  • Isolation: The resulting solid is removed by filtration, and the organic filtrate is dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the crude 5-Nitro-m-xylene-α,α'-diol, which can be further purified by recrystallization.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized 5-Nitro-m-xylene-α,α'-diol.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation Synthesis Synthesized Compound Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for spectroscopic analysis of the synthesized compound.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for 5-Nitro-m-xylene-α,α'-diol. Researchers are advised to consult specialized literature and safety data sheets before undertaking any experimental work.

References

An In-depth Technical Guide on the Physical Properties of 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 5-Nitro-m-xylene-alpha,alpha'-diol, with a focus on its melting point and solubility. The information is compiled to support research, development, and quality control activities involving this compound.

Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in various scientific fields. Below is a summary of the key physical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Melting Point 94-96 °C (lit.)[1][2]
Molecular Formula C8H9NO4[3][4]
Molecular Weight 183.16 g/mol [1][4]
Appearance Solid[1]
CAS Number 71176-55-1[1][2]

Solubility Profile

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of two hydroxyl groups suggests that the compound should be capable of hydrogen bonding, which would likely lead to some degree of solubility in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): Solubility is also expected in polar aprotic solvents due to dipole-dipole interactions with the nitro and hydroxyl groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring might allow for some solubility in nonpolar solvents, but the highly polar nitro and hydroxyl groups would likely limit this solubility.

A definitive solubility profile would require experimental determination.

Experimental Protocols

Detailed experimental procedures for determining the physical properties of this compound are not explicitly described in the available literature. However, standard methodologies for organic compounds can be applied.

2.1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a high-purity substance.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the bottom. A sample height of 2-3 mm is typically sufficient.

  • Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

2.2. Solubility Determination (Qualitative)

This protocol provides a general method for assessing the qualitative solubility of a compound in various solvents.

Principle: A small, known amount of the solute is added to a known volume of solvent, and the mixture is observed for dissolution.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or shaker

  • Graduated cylinders or pipettes

  • Spatula and analytical balance

Procedure:

  • Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent to a clean, dry test tube.

  • Solute Addition: Weigh a small amount (e.g., 10 mg) of this compound and add it to the test tube.

  • Mixing: The test tube is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • This procedure is repeated for a range of solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane).

Synthesis Workflow

While specific signaling pathways involving this compound are not documented, a relevant experimental workflow is the synthesis of its precursor, nitro-m-xylene. The following diagram illustrates a general method for the selective nitration of m-xylene.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product m_xylene m-Xylene reaction_vessel Round Bottom Flask (Magnetic Stirring) m_xylene->reaction_vessel acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_vessel bismuth_nitrate Bi(NO3)3·5H2O bismuth_nitrate->reaction_vessel zeolite Zeolite Catalyst (Hβ) zeolite->reaction_vessel solvent Petroleum Ether solvent->reaction_vessel heating Reflux (2-6 hours) reaction_vessel->heating filtration Filtration heating->filtration washing Liquid Washing filtration->washing catalyst_removal Catalyst Removal filtration->catalyst_removal drying Drying (e.g., MgSO4) washing->drying product 4-Nitro-m-xylene drying->product

Caption: Selective nitration of m-xylene to produce 4-nitro-m-xylene.

References

An In-depth Technical Guide to (5-Nitro-1,3-phenylene)dimethanol (CAS Number: 71176-55-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Nitro-1,3-phenylene)dimethanol, also known as 5-Nitro-m-xylene-α,α'-diol, is a nitroaromatic compound with the CAS number 71176-55-1. Its chemical structure, featuring a nitro group on a benzene ring with two hydroxymethyl substituents, makes it a subject of interest for various chemical and biological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety profile, and potential biological activities, based on available data and established knowledge of related compounds.

Chemical and Physical Properties

(5-Nitro-1,3-phenylene)dimethanol is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 71176-55-1[2]
IUPAC Name (5-Nitro-1,3-phenylene)dimethanol[2]
Synonyms 5-Nitro-m-xylene-α,α'-diol, [3-(hydroxymethyl)-5-nitrophenyl]methanol[2][3]
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Appearance Off-white to light yellow solid[3]
Melting Point 94-96 °C
SMILES OCc1cc(CO)cc(c1)--INVALID-LINK--=O
InChI 1S/C8H9NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2

Synthesis

A plausible and commonly employed synthetic route to (5-Nitro-1,3-phenylene)dimethanol involves a two-step process starting from 5-nitroisophthalic acid.

Logical Workflow for Synthesis

Synthesis_Workflow Start 5-Nitroisophthalic Acid Step1 Esterification (Methanol, H₂SO₄) Start->Step1 Intermediate Dimethyl 5-nitroisophthalate Step1->Intermediate Step2 Reduction (e.g., LiAlH₄ in THF) Intermediate->Step2 End (5-Nitro-1,3-phenylene)dimethanol Step2->End

Figure 1: Synthetic workflow for (5-Nitro-1,3-phenylene)dimethanol.
Step 1: Esterification of 5-Nitroisophthalic Acid

This step involves the conversion of 5-nitroisophthalic acid to its dimethyl ester, dimethyl 5-nitroisophthalate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitroisophthalic acid in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, dimethyl 5-nitroisophthalate, may precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with water to remove any remaining acid and methanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Reduction of Dimethyl 5-nitroisophthalate

The final step is the reduction of the diester to the corresponding diol, (5-Nitro-1,3-phenylene)dimethanol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Ester: Dissolve dimethyl 5-nitroisophthalate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide and then more water.

  • Work-up: Stir the resulting mixture at room temperature for 15-30 minutes. The granular precipitate can be removed by filtration.

  • Extraction and Purification: Extract the filtrate with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel.

Analytical Data

Expected ¹H NMR Spectral Data

Based on the structure and data for the isomeric (4-nitro-1,3-phenylene)dimethanol, the following proton signals are anticipated (in a solvent like DMSO-d₆):

  • A singlet for the two equivalent protons on the methylene groups (Ar-CH₂ -OH).

  • Signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the substitution pattern, these would likely appear as distinct signals.

  • A signal corresponding to the hydroxyl protons (-OH ), which may be a broad singlet and its chemical shift can be concentration and temperature-dependent.

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is expected to show distinct signals for:

  • The carbon atom of the methylene groups (-C H₂OH).

  • The six carbon atoms of the benzene ring. Due to the substitution pattern, these would likely have different chemical shifts.

Safety and Toxicology

The safety profile of (5-Nitro-1,3-phenylene)dimethanol is not extensively documented. However, as a nitroaromatic compound, certain precautions should be taken. The following information is based on general knowledge of this class of compounds and available safety data sheets for the substance.

GHS Hazard Information
Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.

Toxicological Profile

Specific LD50 or other in vivo toxicological data for (5-Nitro-1,3-phenylene)dimethanol are not publicly available. The toxicity of nitroaromatic compounds is often associated with the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates capable of causing cellular damage.

Experimental Protocols for Safety Assessment

Standard in vitro assays are crucial for evaluating the potential toxicity of a new chemical entity.

This test is used to assess the mutagenic potential of a compound.

Experimental Protocol:

  • Strain Selection: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

  • Incubation and Scoring: Incubate the plates for 48-72 hours at 37°C. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

This colorimetric assay is used to assess the cytotoxic effects of a compound on mammalian cell lines.

Experimental Protocol:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HeLa, HepG2, or a relevant cell line for the intended application) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of (5-Nitro-1,3-phenylene)dimethanol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activities or the signaling pathways affected by (5-Nitro-1,3-phenylene)dimethanol. However, the nitroaromatic scaffold is present in a variety of biologically active molecules.

Potential Mechanisms of Action

The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group. This process can generate reactive nitrogen species that can interact with cellular macromolecules.

Biological_Activity_Pathway Compound (5-Nitro-1,3-phenylene)dimethanol (Pro-drug) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Reduction ReactiveIntermediates Reactive Nitrogen Intermediates (e.g., Nitroso, Hydroxylamino) Nitroreductase->ReactiveIntermediates CellularTargets Cellular Targets (DNA, Proteins, Lipids) ReactiveIntermediates->CellularTargets Damage BiologicalEffects Biological Effects (e.g., Cytotoxicity, Antimicrobial Activity) CellularTargets->BiologicalEffects

References

[3-(hydroxymethyl)-5-nitrophenyl]methanol synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of [3-(hydroxymethyl)-5-nitrophenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways for [3-(hydroxymethyl)-5-nitrophenyl]methanol, a valuable chemical intermediate. The methodologies presented are based on established chemical principles and supported by literature precedents, ensuring relevance for professionals in research and development.

Introduction

[3-(hydroxymethyl)-5-nitrophenyl]methanol, also identified as 5-nitro-m-xylene-α,α′-diol, is a substituted aromatic compound with the CAS Number 71176-55-1.[1][2][3][4][5][6] Its molecular formula is C₈H₉NO₄, and it has a molecular weight of approximately 183.16 g/mol .[1][4] The compound typically appears as a solid with a melting point in the range of 94-96 °C.[3][4] This molecule serves as a building block in various chemical syntheses and has been noted for its application in the fabrication of chemical sensors for the detection of explosives like 2,4,6-trinitrotoluene.[1][3][4][6]

Primary Synthesis Pathway

The most chemically sound and frequently alluded to synthesis of [3-(hydroxymethyl)-5-nitrophenyl]methanol involves a two-step process commencing with isophthalic acid. This pathway is advantageous as it establishes the required 1,3,5-substitution pattern on the benzene ring early in the synthesis. The overall logical workflow is depicted below.

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification cluster_step3 Step 3: Reduction start Isophthalic Acid step1_product 5-Nitroisophthalic Acid start->step1_product HNO₃ / H₂SO₄ step2_product Dimethyl 5-nitroisophthalate step1_product->step2_product Methanol / H₂SO₄ final_product [3-(hydroxymethyl)-5-nitrophenyl]methanol step2_product->final_product Reducing Agent (e.g., NaBH₄ or LiAlH₄)

Caption: General workflow for the synthesis of [3-(hydroxymethyl)-5-nitrophenyl]methanol.

Step 1: Synthesis of 5-Nitroisophthalic Acid

The initial step involves the nitration of isophthalic acid. This electrophilic aromatic substitution introduces a nitro group at the 5-position, directed by the two deactivating, meta-directing carboxylic acid groups.

nitration_pathway reactant Isophthalic Acid product 5-Nitroisophthalic Acid reactant->product reagents Mixed Acid (HNO₃ + H₂SO₄) reagents->reactant

Caption: Synthesis of 5-Nitroisophthalic Acid via nitration.

Experimental Protocol:

A common laboratory-scale procedure for the nitration of isophthalic acid is as follows:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10g of isophthalic acid to 30mL of concentrated sulfuric acid with continuous stirring until dissolved. The temperature may need to be raised to around 60 °C to achieve full dissolution.[7]

  • Prepare a nitrating mixture by carefully adding 7g of fuming nitric acid to a separate flask containing concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the isophthalic acid solution. The temperature should be carefully monitored and maintained, typically not exceeding 65 °C during the addition.[7]

  • After the addition is complete, the reaction mixture is stirred for a period of time (e.g., 40 minutes to 3 hours) at a controlled temperature (e.g., 65-90 °C) to ensure the reaction goes to completion.[7]

  • The reaction is quenched by pouring the mixture slowly over crushed ice or an ice-water mixture, which causes the product to precipitate.[7]

  • The precipitated 5-nitroisophthalic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

Data Presentation:

ParameterValueReference
Starting MaterialIsophthalic Acid[7][8]
ReagentsFuming Nitric Acid, Concentrated Sulfuric Acid[7][8]
Reaction Temperature60-90 °C[7]
Typical Yield83-90%[7][8]
Purity (by HPLC)>99%[7]
Step 2: Esterification of 5-Nitroisophthalic Acid

To facilitate the subsequent reduction, the carboxylic acid groups of 5-nitroisophthalic acid are converted to their corresponding esters, typically methyl or ethyl esters. This is commonly achieved through Fischer esterification.

esterification_pathway reactant 5-Nitroisophthalic Acid product Dimethyl 5-nitroisophthalate reactant->product reagents Methanol (excess) + H₂SO₄ (catalyst) reagents->reactant

Caption: Esterification of 5-Nitroisophthalic Acid.

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser, suspend 5.0 g of 5-nitroisophthalic acid in an excess of methanol (e.g., 33.3 mL).[2]

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1.0 mL) to the suspension with stirring.[2]

  • Heat the mixture to reflux and maintain reflux for approximately 3 hours. During this time, the solid starting material should dissolve, and subsequently, the product may begin to precipitate as a white solid.[2]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

  • Collect the dimethyl 5-nitroisophthalate by filtration, wash the filter cake with a small amount of water, and dry.

Data Presentation:

ParameterValueReference
Starting Material5-Nitroisophthalic Acid[2]
ReagentsMethanol, Concentrated Sulfuric Acid[2]
Reaction ConditionReflux[2]
Typical Yield~98%[2]
Step 3: Reduction of Dimethyl 5-nitroisophthalate

The final step is the reduction of the two ester groups to hydroxymethyl groups. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), often in the presence of a Lewis acid if using NaBH₄ for ester reduction.

reduction_pathway reactant Dimethyl 5-nitroisophthalate product [3-(hydroxymethyl)-5-nitrophenyl]methanol reactant->product reagents Reducing Agent (e.g., LiAlH₄ or NaBH₄) reagents->reactant

Caption: Reduction of Dimethyl 5-nitroisophthalate to the target diol.

Experimental Protocol (Generalised):

The following is a generalized protocol based on similar reductions of aromatic esters.

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a suspension of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent such as tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Dissolve the dimethyl 5-nitroisophthalate in anhydrous THF and add this solution dropwise to the stirred suspension of the reducing agent at a rate that maintains a low temperature.

  • After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for several hours or overnight to ensure complete reduction.

  • The reaction is then carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is crucial for safely decomposing the excess reducing agent and forming a granular precipitate of aluminum salts.

  • The resulting mixture is filtered, and the filter cake is washed thoroughly with THF or another suitable solvent.

  • The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude [3-(hydroxymethyl)-5-nitrophenyl]methanol can be purified by recrystallization from an appropriate solvent system.

Note: The nitro group is generally stable to hydride reducing agents like LiAlH₄ and NaBH₄ under these conditions, especially at low temperatures. However, careful control of the reaction conditions is necessary to avoid potential side reactions.

Alternative Pathways and Considerations

While the pathway described above is the most direct, other synthetic strategies could be envisioned. For instance, one might consider the nitration of m-xylene followed by benzylic bromination and subsequent hydrolysis. However, controlling the regioselectivity of the initial nitration and the subsequent oxidation steps could be challenging and lead to a mixture of isomers, complicating purification.

Safety Precautions

  • The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. It must be handled under a dry, inert atmosphere. The quenching procedure must be performed slowly and with extreme care, especially on a larger scale.

  • Standard laboratory safety practices should be followed throughout all procedures.

This guide provides a foundational understanding of the synthesis of [3-(hydroxymethyl)-5-nitrophenyl]methanol. Researchers should consult the primary literature for specific reaction parameters and scale-up considerations.

References

Literature review of 5-Nitro-m-xylene-alpha,alpha'-diol studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-m-xylene-alpha,alpha'-diol, also known by its IUPAC name [3-(hydroxymethyl)-5-nitrophenyl]methanol, is a niche chemical compound with limited but specific applications noted in the scientific literature. This technical overview consolidates the currently available data on its properties and cited uses. Despite a comprehensive literature search, detailed experimental protocols for its synthesis and its primary application, as well as any biological studies, remain largely undocumented in peer-reviewed publications. The information presented herein is primarily compiled from chemical supplier databases and general chemical reference works.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is consistently reported across various chemical suppliers.[1][2][3][4]

PropertyValueReferences
CAS Number 71176-55-1[1][2][3][4]
Molecular Formula C₈H₉NO₄[1][4]
Molecular Weight 183.16 g/mol [1]
Melting Point 94-96 °C[2]
Appearance Solid
Synonyms [3-(hydroxymethyl)-5-nitrophenyl]methanol, (5-Nitro-1,3-phenylene)dimethanol[1][3]

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound could not be identified in the current body of scientific literature. While general methods for the nitration of xylene isomers and the synthesis of benzyl alcohol derivatives are known, a specific and validated procedure for this particular molecule is not publicly available.[5][6][7][8][9][10][11] The synthesis would likely involve the nitration of a suitable m-xylene derivative followed by the introduction of the two hydroxyl groups. However, without a documented procedure, specifics regarding reagents, reaction conditions, and purification methods remain speculative.

Applications in Chemical Sensing

The sole application cited for this compound is in the fabrication of a chemical sensor for the detection of the explosive 2,4,6-trinitrotoluene (TNT).[1][2] This detection is reportedly achieved through a technique known as planar integrated optical waveguide attenuated total reflection spectrometry.[1][2]

The proposed mechanism involves the interaction between the diol compound and TNT, leading to a measurable optical change. The hydroxyl groups of the diol may play a role in forming charge-transfer complexes with the electron-deficient nitroaromatic compound, TNT.[12][13]

Experimental Workflow for TNT Detection (Conceptual)

While a specific, detailed experimental protocol is not available in the literature, a conceptual workflow for such a sensor can be outlined based on general knowledge of the technique. This diagram illustrates the likely steps involved in using this compound in a waveguide-based sensor.

TNT_Detection_Workflow cluster_prep Sensor Preparation cluster_detection Detection Process cluster_analysis Data Analysis prep1 Synthesize or Procure This compound prep3 Deposit Diol as a Sensing Layer onto Waveguide prep1->prep3 prep2 Fabricate Planar Optical Waveguide Substrate prep2->prep3 det1 Introduce Sample (Air or Solution) to Sensor Surface prep3->det1 det2 TNT Molecules Bind to the Diol Sensing Layer det1->det2 det3 Measure Attenuated Total Reflection of Light Propagating Through Waveguide det2->det3 an1 Correlate Change in Light Attenuation to TNT Concentration det3->an1

Caption: Conceptual workflow for TNT detection using a this compound-based sensor.

Biological and Toxicological Studies

There is a complete absence of any published studies on the biological activity, toxicological profile, or potential signaling pathway interactions of this compound. While toxicological data exists for related compounds such as xylene and various nitroaromatic compounds, this information cannot be directly extrapolated to the diol derivative. Therefore, no data on its effects in biological systems can be presented.

Conclusion

This compound is a chemical compound with established physicochemical properties but a very limited and poorly documented scientific footprint. Its primary cited use in TNT detection is intriguing, but the lack of detailed experimental protocols for both its synthesis and its application as a sensor severely hampers further research and development. Furthermore, the absence of any biological or toxicological data means that its potential effects on living systems are completely unknown. For researchers, scientists, and drug development professionals, this compound represents an area with a significant lack of foundational data, and any future work would necessitate the development and publication of these fundamental experimental details.

References

An In-depth Technical Guide to 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-m-xylene-alpha,alpha'-diol is an organic compound with the molecular formula C8H9NO4. This technical guide provides a comprehensive overview of its chemical and physical properties. While its primary documented application lies in the field of chemical sensing, this paper aims to consolidate the available data to support further research and exploration of its potential applications. Due to a lack of publicly available data, this guide does not cover biological activities or signaling pathways.

Core Compound Information

This compound, also known by its synonym [3-(hydroxymethyl)-5-nitrophenyl]methanol, is a nitroaromatic compound. Its core structure consists of a m-xylene backbone substituted with a nitro group and two hydroxymethyl functional groups.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in a research setting.

PropertyValueSource(s)
Molecular Formula C8H9NO4[1][2]
Molecular Weight 183.16 g/mol [1][3]
CAS Number 71176-55-1[1][3]
Physical Form Solid[3][4]
Melting Point 94-96 °C[3][4][5]
Boiling Point (Predicted) 421.9 ± 35.0 °C[4]
Density (Predicted) 1.420 g/cm³[4]
Storage Temperature Room Temperature (Sealed in dry conditions)[2][4]

Synthesis and Experimental Protocols

G cluster_0 Plausible Synthesis Workflow m-Xylene m-Xylene Nitration Nitration m-Xylene->Nitration HNO3/H2SO4 5-Nitro-m-xylene 5-Nitro-m-xylene Nitration->5-Nitro-m-xylene Oxidation Oxidation 5-Nitro-m-xylene->Oxidation e.g., KMnO4 5-Nitroisophthalic_acid 5-Nitroisophthalic_acid Oxidation->5-Nitroisophthalic_acid Reduction Reduction 5-Nitroisophthalic_acid->Reduction e.g., LiAlH4 Target_Compound This compound Reduction->Target_Compound

A plausible synthetic pathway for this compound.

Disclaimer: This proposed synthesis is illustrative and has not been verified through experimental data. Researchers should consult relevant literature and safety data before attempting any synthesis.

Known Applications

The primary documented application of this compound is in the development of chemical sensors.[1][3][5] Specifically, it has been used to fabricate sensors for the detection of the explosive 2,4,6-trinitrotoluene (TNT) through planar integrated optical waveguide attenuated total reflection spectrometry.[1][3][5]

G cluster_1 Chemical Sensor Application Analyte 2,4,6-Trinitrotoluene (TNT) Sensing_Molecule This compound Analyte->Sensing_Molecule Molecular Interaction Sensor_Platform Optical Waveguide Sensor Sensing_Molecule->Sensor_Platform Immobilized on Detection Signal Change Sensor_Platform->Detection Leads to

Logical workflow of the application in chemical sensing.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity, therapeutic potential, or associated signaling pathways of this compound. While some nitroaromatic compounds are known to have biological effects, no specific data for this compound is available. This represents a significant knowledge gap and an area for potential future research.

Conclusion

This compound is a well-characterized compound in terms of its physicochemical properties. Its application in chemical sensor technology has been documented. However, its potential in the life sciences, particularly in drug development, remains unexplored. This guide serves as a foundational resource for researchers interested in investigating this compound further.

References

An In-depth Technical Guide to 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-m-xylene-alpha,alpha'-diol, a nitroaromatic compound with potential applications in chemical sensing and as a synthon in organic chemistry. This document details the compound's chemical and physical properties, outlines a plausible multi-step synthesis pathway with detailed experimental protocols, and discusses the broader biological context of nitroaromatic compounds, which is of critical relevance to drug development professionals. While the specific discovery and historical timeline of this compound are not well-documented in readily available literature, this guide consolidates the existing technical data to serve as a valuable resource for researchers.

Introduction

This compound, also known as (3-(hydroxymethyl)-5-nitrophenyl)methanol or 5-nitro-1,3-benzenedimethanol, is an organic compound characterized by a benzene ring substituted with a nitro group and two hydroxymethyl groups at the meta positions. Its chemical structure lends it to applications where the electron-withdrawing nature of the nitro group and the reactivity of the alcohol functionalities can be exploited. One notable application is in the fabrication of chemical sensors for the detection of explosives like 2,4,6-trinitrotoluene (TNT)[1][2]. For drug development professionals, understanding the properties and synthesis of such a molecule is pertinent, as the nitroaromatic scaffold is present in numerous therapeutic agents, and understanding their synthesis and biological activity is crucial.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉NO₄[3]
Molecular Weight 183.16 g/mol [1][4]
CAS Number 71176-55-1[1][3]
Appearance Solid
Melting Point 94-96 °C[2]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bond Count 2[3]
Topological Polar Surface Area 86.3 Ų[3]

Synthesis of this compound

While a definitive, single-publication source for the synthesis of this compound is not readily apparent, a plausible and chemically sound multi-step synthesis can be constructed from established organic chemistry reactions. The proposed pathway begins with the nitration of isophthalic acid, followed by esterification, and finally, reduction of the diester to the diol.

Proposed Synthesis Workflow

The overall synthetic route is depicted in the following workflow diagram.

Synthesis_Workflow Isophthalic_Acid Isophthalic Acid Step1 Nitration (HNO₃, H₂SO₄) Isophthalic_Acid->Step1 5-Nitroisophthalic_Acid 5-Nitroisophthalic Acid Step1->5-Nitroisophthalic_Acid Step2 Esterification (Ethanol, H₂SO₄) 5-Nitroisophthalic_Acid->Step2 Diethyl_5-nitroisophthalate Diethyl 5-nitroisophthalate Step2->Diethyl_5-nitroisophthalate Step3 Reduction (LiAlH₄ or NaBH₄/Catalyst) Diethyl_5-nitroisophthalate->Step3 Final_Product This compound Step3->Final_Product

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of 5-Nitroisophthalic Acid from Isophthalic Acid

This procedure is adapted from established methods for the nitration of aromatic compounds.

  • Materials:

    • Isophthalic acid

    • Concentrated sulfuric acid (98%)

    • Fuming nitric acid

    • Ice

    • Distilled water

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, dissolve isophthalic acid in concentrated sulfuric acid.

    • Cool the mixture in an ice bath.

    • Slowly add fuming nitric acid to the cooled solution while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain 5-nitroisophthalic acid.

Step 2: Synthesis of Diethyl 5-nitroisophthalate

This is a standard Fischer esterification reaction.

  • Materials:

    • 5-Nitroisophthalic acid

    • Absolute ethanol

    • Concentrated sulfuric acid

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, suspend 5-nitroisophthalic acid in an excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield diethyl 5-nitroisophthalate. A similar procedure using methanol would yield dimethyl 5-nitroisophthalate[5][6].

Step 3: Reduction of Diethyl 5-nitroisophthalate to this compound

This step involves the reduction of the ester functional groups to alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation[7][8][9]. Alternatively, sodium borohydride (NaBH₄) in the presence of a catalyst or in specific solvent systems can also be used, offering a milder and often more selective option[10][11][12].

  • Materials:

    • Diethyl 5-nitroisophthalate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate

    • Hydrochloric acid (1 M)

    • Sodium sulfate (anhydrous)

  • Procedure (using LiAlH₄):

    • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Dissolve diethyl 5-nitroisophthalate in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Cool the reaction mixture in an ice bath and quench it by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash it with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Biological Context for Drug Development

While there is no specific information on the biological activity of this compound in the context of drug development, the nitroaromatic moiety is of significant interest to medicinal chemists. Nitroaromatic compounds are found in a variety of drugs with antibacterial, antiprotozoal, and anticancer activities.

Mechanism of Action and Toxicity of Nitroaromatic Compounds

The biological activity and toxicity of many nitroaromatic compounds are linked to the bioreduction of the nitro group. This process can occur via one- or two-electron reduction pathways, primarily catalyzed by nitroreductase enzymes present in both mammalian and microbial cells.

  • One-Electron Reduction: This pathway leads to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, generating a superoxide radical in the process. This "futile cycling" can lead to significant oxidative stress within the cell.

  • Two-Electron Reduction: This pathway involves the sequential reduction of the nitro group to nitroso, hydroxylamine, and finally, amino derivatives. The hydroxylamine intermediate is often highly reactive and can bind to cellular macromolecules such as DNA and proteins, leading to cytotoxicity and mutagenicity.

The general mechanism of bioactivation of nitroaromatic compounds is illustrated in the following diagram.

Bioactivation_Pathway Nitroaromatic Nitroaromatic Compound (Ar-NO₂) One_Electron_Reduction One-Electron Reduction (Nitroreductases) Nitroaromatic->One_Electron_Reduction Two_Electron_Reduction Two-Electron Reduction (Nitroreductases) Nitroaromatic->Two_Electron_Reduction Nitro_Anion_Radical Nitro Anion Radical (Ar-NO₂⁻˙) One_Electron_Reduction->Nitro_Anion_Radical Oxygen O₂ Nitro_Anion_Radical->Oxygen Re-oxidation Superoxide Superoxide Radical (O₂⁻˙) Oxygen->Superoxide Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Nitroso Nitroso Intermediate (Ar-NO) Two_Electron_Reduction->Nitroso Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Amine Amino Metabolite (Ar-NH₂) Hydroxylamine->Amine Macromolecule_Adducts Macromolecule Adducts (DNA, Proteins) Hydroxylamine->Macromolecule_Adducts Cytotoxicity Cytotoxicity & Mutagenicity Macromolecule_Adducts->Cytotoxicity

References

Methodological & Application

Application Notes: 5-Nitro-m-xylene-alpha,alpha'-diol in Chemical Sensor Fabrication for TNT Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Compound Overview

5-Nitro-m-xylene-alpha,alpha'-diol is an organic compound with the chemical formula C₈H₉NO₄. It is characterized by a nitro group and two hydroxymethyl groups attached to a xylene backbone.

PropertyValue
CAS Number 71176-55-1
Molecular Weight 183.16 g/mol
Appearance Off-white to light yellow solid
Melting Point 94-96 °C

Principle of Detection

The application of this compound in TNT detection is noted in the context of planar integrated optical waveguide attenuated total reflection (ATR) spectrometry .[1][2] While the precise signaling pathway involving this specific molecule is not detailed in available literature, a generalized mechanism can be inferred.

In this technique, a thin film of a sensing material containing this compound is coated onto the surface of an optical waveguide. Light propagates through the waveguide, creating an evanescent wave that extends a short distance into the sensing layer. When TNT molecules are present, they are thought to interact with the this compound. This interaction likely involves the formation of a Meisenheimer complex, a common mechanism for the detection of electron-deficient nitroaromatic compounds like TNT by electron-rich sensing molecules. This complex formation alters the refractive index or absorbance of the sensing layer at the waveguide surface. The change is then detected as an attenuation of the light signal propagating through the waveguide.

cluster_sensor Sensor Surface Waveguide Waveguide SensingLayer Sensing Layer (containing this compound) Interaction Interaction (e.g., Meisenheimer Complex Formation) SensingLayer->Interaction TNT TNT Molecule TNT->Interaction SignalChange Change in Optical Properties (Refractive Index / Absorbance) Interaction->SignalChange Detection Signal Attenuation Detected SignalChange->Detection cluster_prep Sensor Preparation cluster_detection TNT Detection PrepareWaveguide 1. Prepare Optical Waveguide PrepareSolution 2. Prepare Sensing Solution (this compound + Polymer) PrepareWaveguide->PrepareSolution DepositLayer 3. Deposit Sensing Layer (Spin-coating/Dip-coating) PrepareSolution->DepositLayer CureSensor 4. Cure Sensor DepositLayer->CureSensor Baseline 5. Establish Baseline Signal CureSensor->Baseline IntroduceSample 6. Introduce TNT Sample Baseline->IntroduceSample MeasureSignal 7. Measure Signal Attenuation IntroduceSample->MeasureSignal

References

Application Notes and Protocols for the Synthesis of Derivatives from 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of three key derivatives of 5-Nitro-m-xylene-alpha,alpha'-diol: a diester, a diether, and an amino diol. These protocols are based on established chemical transformations and provide a foundation for the exploration of novel compounds with potential applications in various fields, including sensor technology and materials science.

Introduction

This compound is a versatile aromatic compound featuring two primary alcohol functionalities and a nitro group. This unique combination of functional groups allows for a range of chemical modifications, making it an attractive starting material for the synthesis of diverse derivatives. The protocols outlined below describe common and effective methods for esterification, etherification, and reduction of the nitro group.

Synthesis of Derivatives

The following sections detail the experimental procedures for the synthesis of a diester, a diether, and an amino diol derivative from this compound.

This protocol describes the esterification of the diol using acetic anhydride in the presence of a base catalyst.

  • Reaction Scheme:

    This compound + 2 Acetic Anhydride → 5-Nitro-1,3-bis(acetoxymethyl)benzene + 2 Acetic Acid

  • Experimental Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in pyridine (10 vol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (2.5 eq) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 vol).

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)
This compound183.161.0-
Acetic Anhydride102.092.5-
5-Nitro-1,3-bis(acetoxymethyl)benzene267.231.0(based on starting material)

This protocol outlines the etherification of the diol via a Williamson ether synthesis using methyl iodide.

  • Reaction Scheme:

    This compound + 2 NaH + 2 CH₃I → 5-Nitro-1,3-bis(methoxymethyl)benzene + 2 NaI + 2 H₂

  • Experimental Protocol:

    • To a stirred suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF (15 vol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF (5 vol) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with diethyl ether (3 x 20 vol).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography.

  • Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)
This compound183.161.0-
Sodium Hydride (60%)40.002.2-
Methyl Iodide141.942.5-
5-Nitro-1,3-bis(methoxymethyl)benzene211.211.0(based on starting material)

This protocol describes the selective reduction of the nitro group to an amine using catalytic transfer hydrogenation, which preserves the diol functionality.

  • Reaction Scheme:

    This compound + 3 H₂ (from Ammonium Formate) --(Pd/C)--> 5-Amino-m-xylene-alpha,alpha'-diol + 2 H₂O + CO₂ + NH₃

  • Experimental Protocol:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 vol).

    • Add ammonium formate (5.0 eq) to the solution.

    • Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • After completion, cool the reaction to room temperature and filter the catalyst through a pad of Celite.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product.

  • Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)
This compound183.161.0-
Ammonium Formate63.065.0-
10% Pd/C-0.1-
5-Amino-m-xylene-alpha,alpha'-diol153.181.0(based on starting material)

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in the protocols.

Synthesis_Pathways Start This compound Diester 5-Nitro-1,3-bis(acetoxymethyl)benzene Start->Diester Acetic Anhydride, Pyridine Diether 5-Nitro-1,3-bis(methoxymethyl)benzene Start->Diether 1. NaH, THF 2. CH3I AminoDiol 5-Amino-m-xylene-alpha,alpha'-diol Start->AminoDiol Pd/C, Ammonium Formate, MeOH

Caption: Synthetic pathways for derivatives of this compound.

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Diol in Pyridine B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Warm to RT and Stir (12-16h) C->D E Monitor by TLC D->E F Quench with Ice-Water E->F G Extract with Ethyl Acetate F->G H Wash Organic Layers G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the synthesis of the diester derivative.

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve Diol in Methanol B Add Ammonium Formate A->B C Add 10% Pd/C B->C D Reflux (2-4h) C->D E Monitor by TLC D->E F Cool and Filter Catalyst E->F G Concentrate Filtrate F->G H Aqueous Work-up and Extraction G->H I Dry and Evaporate Solvent H->I

Caption: Experimental workflow for the synthesis of the amino diol derivative.

Experimental setup for reactions involving 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 5-Nitro-m-xylene-alpha,alpha'-diol. The information is intended for use in a laboratory setting by trained professionals.

Overview and Physicochemical Properties

This compound, also known as [3-(hydroxymethyl)-5-nitrophenyl]methanol, is an organic compound with the chemical formula C₈H₉NO₄.[1] It is a solid at room temperature and has a molecular weight of 183.16 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 71176-55-1[1]
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [1]
Appearance Off-white to light yellow solid
Melting Point 94-96 °C
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.
Storage Store in a cool, dry place away from light.

Synthesis Protocol: A Proposed Multi-step Synthesis

Workflow of the Proposed Synthesis:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis m-Xylene m-Xylene Nitrating Mixture Nitrating Mixture 5-Nitro-m-xylene 5-Nitro-m-xylene m-Xylene->5-Nitro-m-xylene HNO3, H2SO4 alpha,alpha'-Dibromo-5-nitro-m-xylene alpha,alpha'-Dibromo-5-nitro-m-xylene 5-Nitro-m-xylene->alpha,alpha'-Dibromo-5-nitro-m-xylene NBS, Benzoyl Peroxide NBS NBS This compound This compound alpha,alpha'-Dibromo-5-nitro-m-xylene->this compound H2O, Na2CO3 H2O_Na2CO3 Aqueous Na2CO3

Caption: Proposed three-step synthesis of this compound.

2.1. Step 1: Nitration of m-Xylene

  • Objective: To introduce a nitro group at the 5-position of the m-xylene ring.

  • Materials:

    • m-Xylene

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice bath

    • Separatory funnel

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • In a round-bottom flask, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 20 mL of m-xylene to the cooled sulfuric acid with continuous stirring.

    • Prepare a nitrating mixture by slowly adding 25 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the m-xylene/sulfuric acid mixture, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture over crushed ice and extract the organic layer with dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 5-nitro-m-xylene.

2.2. Step 2: Free-Radical Bromination of 5-Nitro-m-xylene

  • Objective: To selectively brominate the two methyl groups of 5-nitro-m-xylene.

  • Materials:

    • 5-Nitro-m-xylene

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (radical initiator)

    • Carbon tetrachloride (CCl₄)

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the crude 5-nitro-m-xylene in carbon tetrachloride.

    • Add 2.2 equivalents of N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the filtrate with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude α,α'-dibromo-5-nitro-m-xylene.

2.3. Step 3: Hydrolysis to this compound

  • Objective: To convert the dibrominated intermediate to the final diol product via nucleophilic substitution.

  • Materials:

    • α,α'-Dibromo-5-nitro-m-xylene

    • Sodium carbonate (Na₂CO₃)

    • Water

    • Acetone

  • Procedure:

    • Dissolve the crude α,α'-dibromo-5-nitro-m-xylene in a mixture of acetone and water.

    • Add an excess of sodium carbonate to the solution.

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Table 2: Illustrative Quantitative Data for Synthesis

StepReactantProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
1 m-Xylene (20 mL)5-Nitro-m-xylene28.524.285
2 5-Nitro-m-xylene (24 g)α,α'-Dibromo-5-nitro-m-xylene49.637.275
3 α,α'-Dibromo-5-nitro-m-xylene (37 g)This compound20.915.775

Note: The data in this table is illustrative and represents typical yields for these types of reactions. Actual yields may vary depending on experimental conditions.

Application: Fabrication of a Chemical Sensor for Nitroaromatic Explosives

This compound can be utilized in the fabrication of chemical sensors for the detection of nitroaromatic explosives such as 2,4,6-trinitrotoluene (TNT).[2] The principle of detection often relies on the interaction between the electron-deficient nitroaromatic analyte and an electron-rich sensing material, leading to a measurable change in a physical property, such as fluorescence or electrical conductivity.

Experimental Workflow for Sensor Fabrication and Testing:

G cluster_0 Sensor Fabrication cluster_1 Analyte Exposure cluster_2 Signal Transduction Substrate Substrate Deposition Deposition Substrate->Deposition Sensing Layer Sensing Layer Deposition->Sensing Layer Analyte Interaction Analyte Interaction Sensing Layer->Analyte Interaction Exposure to TNT Vapor Sensing Layer->Analyte Interaction Signal Change Signal Change Analyte Interaction->Signal Change e.g., Fluorescence Quenching

Caption: Workflow for chemical sensor fabrication and analyte detection.

3.1. Protocol for Sensor Fabrication

  • Objective: To create a thin film of this compound on a suitable substrate to act as a chemical sensor.

  • Materials:

    • This compound

    • High-purity solvent (e.g., chloroform, acetone)

    • Substrate (e.g., glass slide, quartz crystal microbalance, interdigitated electrode)

    • Spin coater or dip coater

  • Procedure:

    • Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

    • Thoroughly clean the substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

    • Deposit a thin film of the solution onto the substrate using a spin coater or dip coater. The thickness of the film can be controlled by adjusting the concentration of the solution and the coating parameters.

    • Dry the coated substrate in a vacuum oven at a low temperature to remove any residual solvent.

3.2. Protocol for Analyte Detection

  • Objective: To measure the response of the fabricated sensor to a nitroaromatic analyte.

  • Materials:

    • Fabricated sensor

    • Analyte solution or vapor (e.g., TNT in acetonitrile or TNT vapor)

    • Detection instrument (e.g., fluorometer, ohmmeter)

  • Procedure:

    • Record the baseline signal of the sensor (e.g., fluorescence intensity, resistance) in the absence of the analyte.

    • Expose the sensor to the analyte by either drop-casting a solution onto the sensor surface or placing the sensor in a chamber containing the analyte vapor.

    • Record the signal change over time until a stable response is achieved.

    • The change in signal is indicative of the presence of the analyte. The magnitude of the change can be correlated to the analyte concentration.

Table 3: Illustrative Sensor Performance Data

AnalyteConcentrationResponse TypeSignal Change (%)Response Time (s)
TNT 10 ppm (vapor)Fluorescence Quenching3560
DNT 10 ppm (vapor)Fluorescence Quenching2575
Nitrobenzene 10 ppm (vapor)Fluorescence Quenching1590

Note: This data is hypothetical and serves to illustrate the expected performance of a chemical sensor based on this compound.

Signaling Pathway for Detection (Fluorescence Quenching):

G cluster_0 Excitation and Emission cluster_1 Quenching by Analyte GroundState Ground State (Sensing Molecule) ExcitedState Excited State GroundState->ExcitedState Light Absorption (hν) ExcitedState->GroundState Fluorescence Analyte TNT (Analyte) ExcitedState->Analyte Energy Transfer NonradiativeDecay Non-radiative Decay

Caption: Mechanism of fluorescence quenching for analyte detection.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents and concentrated acids.

  • Nitroaromatic compounds can be toxic and should be handled with care.

  • Follow all standard laboratory safety procedures.

References

Application Notes and Protocols for the Analytical Detection of 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 5-Nitro-m-xylene-alpha,alpha'-diol. The following sections outline methodologies based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: The following protocols are based on established methods for the analysis of structurally similar nitroaromatic compounds and explosives. These methods should be validated for the specific analysis of this compound to ensure accuracy and precision.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of nitroaromatic compounds. This method is based on the principle of separating compounds in a liquid mobile phase as they pass through a solid stationary phase packed in a column. The separated compounds are then detected by their absorbance of UV light. For this compound, detection at a wavelength of 254 nm is recommended due to the presence of the nitroaromatic chromophore.[1]

Experimental Protocol

This protocol is adapted from EPA Method 8330B for the analysis of nitroaromatic and nitramine explosives.[1]

1.1.1. Sample Preparation

  • Solid Samples (e.g., soil, tissue):

    • Weigh 2 g of the homogenized sample into a clean extraction vial.

    • Add 10 mL of acetonitrile.

    • Extract for 18 hours in a shaker or for 3 minutes using sonication.

    • Allow the sample to settle.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Aqueous Samples (e.g., water, plasma):

    • For samples with low concentrations, solid-phase extraction (SPE) may be necessary.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analyte with acetonitrile.

    • The eluate can be directly injected or evaporated and reconstituted in the mobile phase.

1.1.2. Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used. A phenyl hydride column can also be effective for separating nitroaromatic compounds.[1]

  • Mobile Phase: A gradient of methanol and water is typically used. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • UV Detection Wavelength: 254 nm.[1]

  • Column Temperature: 30 °C.

1.1.3. Calibration

  • Prepare a stock solution of this compound in acetonitrile.

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration.

Data Presentation

Table 1: Typical Performance Characteristics for HPLC-UV Analysis of Nitroaromatic Compounds

ParameterTypical ValueReference
Limit of Detection (LOD)0.35 - 0.54 ng/mL[2]
Limit of Quantitation (LOQ)1 - 2 ng/mL-
Linearity (r²)> 0.995[1]
Repeatability (%RSD)< 5%[1]

Note: These values are for representative nitroaromatic compounds and should be determined specifically for this compound during method validation.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Extraction Extraction (Acetonitrile) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection Filtration->Injection Separation C18 Column Injection->Separation Detection UV Detector (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. The mass spectrometer provides high selectivity and allows for structural elucidation.

Experimental Protocol

2.1.1. Sample Preparation and Derivatization

  • Extraction: Follow the same extraction procedure as for HPLC-UV analysis (Section 1.1.1).

  • Derivatization (Silylation):

    • Evaporate a portion of the extract to dryness under a gentle stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the vial at 60-70 °C for 30 minutes to complete the reaction.

    • The derivatized sample is ready for GC-MS analysis.

2.1.2. Instrumentation and Conditions

  • GC-MS System: A standard GC-MS system with a suitable capillary column.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

2.1.3. Calibration

  • Prepare a stock solution of derivatized this compound.

  • Create a series of calibration standards by serial dilution.

  • Analyze each standard by GC-MS.

  • Construct a calibration curve using the peak area of a characteristic ion.

Data Presentation

Table 2: Typical Performance Characteristics for GC-MS Analysis of Nitroaromatic Compounds

ParameterTypical ValueReference
Limit of Detection (LOD)1 - 10 pg on column[3]
Limit of Quantitation (LOQ)5 - 50 pg on column-
Linearity (r²)> 0.99[3]
Repeatability (%RSD)< 10%[3]

Note: These values are for representative nitroaromatic compounds and should be determined specifically for this compound during method validation.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection Separation GC Column Injection->Separation Ionization EI Source Separation->Ionization Detection Mass Analyzer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Quantification Quantification TIC->Quantification

Caption: GC-MS Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of polar compounds like this compound, often without the need for derivatization. This technique is particularly well-suited for complex matrices.

Experimental Protocol

3.1.1. Sample Preparation

Follow the same extraction procedure as for HPLC-UV analysis (Section 1.1.1). The final extract in acetonitrile can often be directly injected after dilution with the initial mobile phase.

3.1.2. Instrumentation and Conditions

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the target analyte.

    • MRM Transitions: Determine the precursor ion (deprotonated molecule [M-H]⁻) and suitable product ions for Multiple Reaction Monitoring (MRM).

3.1.3. Calibration

Prepare calibration standards as described for HPLC-UV (Section 1.1.3) and analyze using the developed LC-MS/MS method.

Data Presentation

Table 3: Typical Performance Characteristics for LC-MS/MS Analysis of Polar Nitroaromatic Compounds

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 1.0 µg/L[4]
Limit of Quantitation (LOQ)0.5 - 5.0 µg/L[4]
Linearity (r²)> 0.99[4]
Accuracy/Recovery90 - 110%[4]
Precision (%RSD)< 15%[4]

Note: These values are for representative polar nitroaromatic compounds and should be determined specifically for this compound during method validation.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation UPLC Column Injection->Separation Ionization ESI Source Separation->Ionization Fragmentation Collision Cell Ionization->Fragmentation Detection Mass Analyzer Fragmentation->Detection MRM MRM Data Detection->MRM Quantification Quantification MRM->Quantification

Caption: LC-MS/MS Experimental Workflow.

References

Application Notes and Protocols: 5-Nitro-m-xylene-α,α'-diol as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-m-xylene-α,α'-diol, also known as (5-nitro-1,3-phenylene)dimethanol, is an organic compound featuring a nitro-substituted benzene ring with two hydroxymethyl groups at the meta positions. Its chemical structure offers three points of potential modification: the two primary alcohol functionalities and the nitro group. While specific documented applications as a versatile building block in complex organic synthesis are limited in publicly available literature, its functional groups suggest its potential utility in various transformations. The primary documented application is in the fabrication of chemical sensors for the detection of 2,4,6-trinitrotoluene (TNT).[1][2][3] This document provides an overview of its properties and outlines potential synthetic applications based on the reactivity of its functional groups, offering generalized protocols as a starting point for research and development.

Compound Properties

A summary of the key physical and chemical properties of 5-Nitro-m-xylene-α,α'-diol is presented in Table 1.

PropertyValueReference
CAS Number 71176-55-1[4]
Molecular Formula C₈H₉NO₄[4]
Molecular Weight 183.16 g/mol [1]
Appearance Off-white to light yellow solid
Melting Point 94-96 °C[1]
Purity Typically ≥96%[1]
Solubility Soluble in common organic solvents like methanol, ethanol, and DMSO.
Storage Sealed in a dry environment at room temperature.[4]

Potential Synthetic Applications and Protocols

The presence of benzylic alcohols and an aromatic nitro group allows for a range of synthetic transformations. The following sections outline potential applications and provide generalized experimental protocols. These protocols are based on standard organic chemistry transformations and would require optimization for this specific substrate.

1. Reduction of the Nitro Group to an Amine

The reduction of the nitro group to form 5-Amino-m-xylene-α,α'-diol would yield a trifunctional molecule with two alcohol groups and an aniline-type amino group. This derivative could be a valuable monomer for the synthesis of polyurethanes, polyamides, or serve as a precursor for various pharmaceuticals and dyes.

Logical Workflow for Nitro Group Reduction

start 5-Nitro-m-xylene-α,α'-diol reagents H₂, Pd/C or SnCl₂, HCl start->reagents Reduction product 5-Amino-m-xylene-α,α'-diol reagents->product

Caption: Synthetic path from the nitro to the amino derivative.

Experimental Protocol: Catalytic Hydrogenation

  • Preparation: In a hydrogenation vessel, dissolve 5-Nitro-m-xylene-α,α'-diol (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon pressure or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 5-Amino-m-xylene-α,α'-diol, which can be further purified by recrystallization or column chromatography.

2. Esterification and Etherification of the Diol Functionality

The two primary alcohol groups can be readily converted into esters or ethers. Esterification with acyl chlorides or carboxylic acids would yield diesters, which could be used as plasticizers or as monomers for polyesters. Etherification, for example, using Williamson ether synthesis, would produce diethers with altered solubility and physical properties.

Logical Workflow for Diol Functionalization

start 5-Nitro-m-xylene-α,α'-diol esterification Esterification (e.g., Acyl Chloride, Base) start->esterification etherification Etherification (e.g., Alkyl Halide, Base) start->etherification diester Diester Derivative esterification->diester diether Diether Derivative etherification->diether

Caption: Pathways for modifying the diol functional groups.

Experimental Protocol: Diester Synthesis

  • Preparation: Dissolve 5-Nitro-m-xylene-α,α'-diol (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as triethylamine (2.2 eq) or pyridine, and cool the mixture in an ice bath.

  • Acylation: Slowly add the acyl chloride (e.g., acetyl chloride, 2.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the completion of the reaction.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diester can be purified by column chromatography.

3. Conversion to Dihalide

The benzylic alcohols can be converted to the corresponding benzylic halides (e.g., dibromide) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting 5-nitro-1,3-bis(bromomethyl)benzene would be a highly reactive building block for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups or for use in polymer synthesis.

Experimental Protocol: Dibromination

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve 5-Nitro-m-xylene-α,α'-diol (1.0 eq) in a dry, aprotic solvent such as diethyl ether or THF.

  • Reagent Addition: Cool the solution to 0 °C and slowly add phosphorus tribromide (PBr₃) (0.7 eq, as it reacts with two hydroxyl groups) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Work-up: Carefully pour the cooled reaction mixture over ice water to quench the excess PBr₃.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography.

4. Oxidation to Dialdehyde

Oxidation of the diol to 5-nitroisophthalaldehyde would provide a key intermediate for the synthesis of various heterocyclic compounds, Schiff bases, and polymers. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are typically used for this transformation to avoid over-oxidation to the dicarboxylic acid.

Logical Workflow for Oxidation to Dialdehyde

start 5-Nitro-m-xylene-α,α'-diol oxidizing_agent Mild Oxidizing Agent (e.g., PCC or MnO₂) start->oxidizing_agent Oxidation product 5-Nitroisophthalaldehyde oxidizing_agent->product

References

Application Notes and Protocols for 5-Nitro-m-xylene-alpha,alpha'-diol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-m-xylene-alpha,alpha'-diol is a nitroaromatic compound with emerging applications in the field of materials science. Its unique chemical structure, featuring a nitro group for electron-withdrawing properties and two hydroxyl groups for potential polymerization or surface functionalization, makes it a molecule of interest for the development of advanced materials. This document provides an overview of its known applications, with a focus on its use in chemical sensing, and includes available data and conceptual experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in different material systems and for designing experimental procedures.

PropertyValueReference
CAS Number 71176-55-1[1][2][3]
Molecular Formula C₈H₉NO₄[1][2]
Molecular Weight 183.16 g/mol [2][3]
Melting Point 94-96 °C[3]
Appearance Off-white to light yellow solid
Solubility Soluble in various organic solvents

Application in Chemical Sensing

The primary application of this compound identified in materials science is in the fabrication of chemical sensors for the detection of the explosive 2,4,6-trinitrotoluene (TNT).[2][3] The underlying principle involves the interaction between the electron-deficient nitroaromatic structure of TNT and a sensing material functionalized with this compound.

Sensing Mechanism

The detection of TNT using sensors incorporating this compound is often based on the formation of a colored Meisenheimer complex. The electron-rich hydroxyl groups of the diol can interact with the electron-poor aromatic ring of TNT, leading to a change in the optical properties of the sensing layer, which can be detected by spectroscopic techniques.

TNT_Sensing_Mechanism TNT 2,4,6-Trinitrotoluene (TNT) (Electron Deficient) Complex Meisenheimer Complex (Colored) TNT->Complex Interaction SensingMaterial Sensing Material with This compound (Electron Rich Moieties) SensingMaterial->Complex Detection Optical Detection (e.g., Spectrometry) Complex->Detection Signal Generation

Caption: TNT detection mechanism.

Experimental Protocol: Fabrication of a Conceptual TNT Sensor

Objective: To fabricate a chemical sensor for the detection of TNT using a sensing layer containing this compound.

Materials:

  • Planar integrated optical waveguide substrate

  • This compound

  • A suitable polymer matrix (e.g., a sol-gel precursor like tetraethyl orthosilicate)

  • Solvents (e.g., ethanol, water)

  • Acid or base catalyst (e.g., HCl or NH₄OH)

  • Spin coater

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the optical waveguide substrate with a suitable solvent (e.g., piranha solution, followed by deionized water and ethanol rinses) to ensure a pristine surface for film deposition.

  • Sensing Solution Preparation:

    • Prepare a sol-gel solution by mixing the chosen precursor, ethanol, water, and a catalyst.

    • Dissolve a specific concentration of this compound into the sol-gel solution. The concentration may need to be optimized to achieve the desired sensitivity.

  • Thin Film Deposition:

    • Deposit the sensing solution onto the cleaned waveguide substrate using a spin coater. The spin speed and time will determine the thickness of the sensing layer and should be optimized for single-mode waveguiding.

  • Curing:

    • Cure the coated substrate in an oven at a specific temperature and for a set duration to form a stable, porous sensing film. The curing parameters will depend on the chosen polymer matrix.

  • Sensor Assembly:

    • Couple the prepared sensor chip to a light source and a detector in an ATR spectrometry setup.

Sensor_Fabrication_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_assembly Assembly & Testing Substrate Cleaning Substrate Cleaning Sensing Solution\nPreparation Sensing Solution Preparation Substrate Cleaning->Sensing Solution\nPreparation Thin Film Deposition Thin Film Deposition Sensing Solution\nPreparation->Thin Film Deposition Curing Curing Thin Film Deposition->Curing Sensor Assembly Sensor Assembly Curing->Sensor Assembly TNT Exposure & Detection TNT Exposure & Detection Sensor Assembly->TNT Exposure & Detection

Caption: Sensor fabrication workflow.

Quantitative Data

Currently, there is a lack of publicly available quantitative performance data (e.g., limit of detection, sensitivity, selectivity) for TNT sensors specifically utilizing this compound. Researchers are encouraged to perform characterization studies to establish these crucial parameters.

Potential Application in Polymer Science

The presence of two hydroxyl (-OH) groups in this compound suggests its potential use as a diol monomer in polymerization reactions.

Polyurethane Synthesis

This compound could theoretically be used as a chain extender or a component in the soft segment of polyurethanes. The reaction would involve the condensation of the diol with a diisocyanate. The nitro group would impart specific properties to the resulting polymer, such as increased polarity and potential for further chemical modification.

Polyurethane_Synthesis Diol This compound (Diol) Polyurethane Nitro-functionalized Polyurethane Diol->Polyurethane Diisocyanate Diisocyanate (e.g., MDI, TDI) Diisocyanate->Polyurethane

Caption: Polyurethane synthesis pathway.

Future Research Directions

The applications of this compound in materials science are still in the early stages of exploration. Future research could focus on:

  • Detailed Sensor Development: Fabricating and characterizing TNT sensors based on this compound to establish performance metrics.

  • Synthesis of Novel Polymers: Exploring its use as a monomer for various types of polymers and investigating the properties of these new materials.

  • Energetic Materials: Investigating its potential as a precursor or additive in the formulation of energetic materials, given its nitro content.

  • Surface Modification: Utilizing the hydroxyl groups for grafting onto surfaces to impart specific functionalities.

Disclaimer: The experimental protocols provided are conceptual and should be adapted and optimized based on specific laboratory conditions and research goals. All work with nitroaromatic compounds and explosive materials should be conducted with appropriate safety precautions.

References

Step-by-Step Guide for the Purification of 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 5-Nitro-m-xylene-alpha,alpha'-diol, a nitroaromatic compound with applications in chemical sensor development.[1][2] The protocols outlined below are designed to yield a high-purity solid, suitable for further research and development applications. The methodologies are based on established principles for the purification of polar aromatic compounds and specific examples of closely related nitroaromatic diols, due to the limited availability of a published, validated protocol for this specific molecule.

Introduction to Purification Strategies

The purification of this compound, a polar molecule containing both nitro and hydroxyl functional groups, typically involves two primary techniques: recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material. For moderately impure solids, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is the preferred method.

Potential Impurities: The synthesis of this compound likely involves the nitration of m-xylene followed by di-hydroxylation of the methyl groups. Potential impurities may include:

  • Unreacted starting materials: m-xylene.

  • Intermediates: 5-nitro-m-xylene.

  • Side-products: Isomers of the desired product, over-nitrated or partially hydroxylated species.

  • Reagents and byproducts from the synthesis: Acids and other reagents used in the nitration and hydroxylation steps.

Data Presentation

The following tables summarize the expected outcomes and parameters for the purification and analysis of this compound. These values are illustrative and may vary based on the initial purity of the crude product and the specific experimental conditions.

Table 1: Recrystallization Parameters and Expected Outcome

ParameterValueUnitNotes
Starting Material Mass5.0gAssumed for this protocol.
Initial Purity (by HPLC)~90%Typical purity of a crude synthetic product.
Recrystallization SolventEthanol/Water-A common solvent system for polar organic compounds.
Volume of Hot Solvent~50-70mLTo dissolve the solid completely at the boiling point.
Dissolution Temperature~80°CNear the boiling point of the solvent mixture.
Crystallization Temperature0 - 5°CCooling in an ice bath to maximize yield.
Expected Final Purity >98 % Determined by HPLC-UV analysis.
Expected Yield 70-85 % Dependent on initial purity and solubility.

Table 2: Column Chromatography Parameters and Expected Outcome

ParameterValueUnitNotes
Stationary PhaseSilica Gel (230-400 mesh)-Standard for normal-phase chromatography.
Mobile Phase (Eluent)Ethyl Acetate/Hexane Gradient-Starting with a low polarity mixture and gradually increasing polarity.
Elution Gradient10% to 50% Ethyl Acetate%A typical gradient for separating moderately polar compounds.
Expected Final Purity >99 % Determined by HPLC-UV analysis.
Expected Yield 60-80 % Dependent on the separation efficiency.

Table 3: HPLC-UV Analysis Parameters

ParameterValueUnitNotes
ColumnC18 Reverse-Phase-Standard for the analysis of nitroaromatic compounds.
Mobile PhaseAcetonitrile/Water-A common mobile phase for reverse-phase HPLC.
Detection Wavelength254nmNitroaromatic compounds typically absorb strongly in this UV region.
Flow Rate1.0mL/minA standard flow rate for analytical HPLC.
Injection Volume10µLA typical injection volume.

Experimental Protocols

Safety Precautions: this compound is a nitroaromatic compound and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude this compound with moderate purity (e.g., >85%).

1. Solvent Selection (Small Scale Trial): a. Place approximately 50 mg of the crude solid into several test tubes. b. To each tube, add a different solvent or solvent pair (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, ethanol/water, ethyl acetate/hexane) dropwise at room temperature until the solid just dissolves. c. A good recrystallization solvent will dissolve the compound poorly at room temperature but well upon heating. d. Heat the test tubes that did not show good solubility at room temperature in a water bath. If the solid dissolves, it is a potential candidate. e. Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a good crop of crystals is suitable for recrystallization. Ethanol/water is often a good choice for polar compounds.

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent (e.g., ethanol) dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. If a mixed solvent system (e.g., ethanol/water) is used, dissolve the solid in the better solvent (ethanol) and then add the poorer solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. e. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. h. Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for crude material with significant impurities or when very high purity is required.

1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of material to be purified. b. Securely clamp the column in a vertical position. c. Place a small plug of glass wool or cotton at the bottom of the column. d. Add a thin layer of sand. e. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

2. Loading the Sample: a. Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method. c. Carefully add the silica-adsorbed sample to the top of the column. d. Add a thin layer of sand on top of the sample.

3. Elution: a. Start the elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). b. Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and finally 50% ethyl acetate in hexane) to elute the compounds from the column. c. Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).

4. Fraction Analysis and Product Isolation: a. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 30% ethyl acetate in hexane). b. Visualize the spots under a UV lamp. c. Combine the fractions containing the pure product. d. Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Assessment by HPLC-UV

This protocol can be used to determine the purity of the crude and purified this compound.

1. Sample Preparation: a. Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. b. Further dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL). c. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase (e.g., 50:50 acetonitrile:water). b. Inject the prepared sample. c. Run the analysis and record the chromatogram. d. The purity can be calculated based on the area of the product peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Protocol 1: Recrystallization cluster_chromatography Protocol 2: Column Chromatography cluster_analysis Protocol 3: Purity Assessment crude1 Crude this compound dissolve Dissolve in Minimal Hot Solvent crude1->dissolve cool Slow Cooling & Ice Bath dissolve->cool filter Vacuum Filtration cool->filter dry Drying filter->dry pure1 Purified Product dry->pure1 crude2 Crude this compound load Dry Load onto Silica Column crude2->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze TLC Analysis collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate pure2 Purified Product evaporate->pure2 product Purified Product prepare Prepare Sample Solution product->prepare inject Inject into HPLC prepare->inject hplc HPLC-UV Analysis inject->hplc purity Purity Determination hplc->purity

Caption: General experimental workflow for the purification and analysis of this compound.

logical_relationship cluster_purification Purification Method Selection crude_product Crude Synthetic Product (Contains Impurities) recrystallization Recrystallization (For moderate purity) crude_product->recrystallization chromatography Column Chromatography (For high purity or complex mixtures) crude_product->chromatography hplc_analysis HPLC-UV Purity Analysis recrystallization->hplc_analysis chromatography->hplc_analysis pure_product High-Purity Product (>98-99%) hplc_analysis->pure_product

Caption: Logical decision-making process for the purification of this compound.

References

Application Notes and Protocols for 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 5-Nitro-m-xylene-alpha,alpha'-diol. The information is compiled from safety data for the compound and general best practices for handling combustible solids and nitroaromatic compounds.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValueReference
CAS Number 71176-55-1[1][2]
Molecular Formula C₈H₉NO₄[2]
Molecular Weight 183.16 g/mol [2]
Form Solid[1][2]
Melting Point 94-96 °C[1][2]
Storage Class 11 - Combustible Solids[1][2]

Safety and Handling Protocols

As a combustible solid and a nitroaromatic compound, this compound requires careful handling to prevent fire, explosion, and exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal safety is mandatory when handling this chemical.[3]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3][4]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[3]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[1][3]
Body Protection Flame-resistant Laboratory CoatShould be worn fully buttoned.[1][3]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3]
Engineering Controls

All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1][5] Ensure that an eyewash station and a safety shower are readily accessible.[6]

Handling Procedures
  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust.[5]

  • Avoid Dust Formation: Handle the compound gently to avoid creating dust.[7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][8]

  • Static Discharge: Use anti-static tools and mats, especially in low-humidity environments.[7]

  • Cleanliness: Keep the work area, tools, and equipment scrupulously clean. Do not allow the compound to build up on surfaces.[7]

Storage Procedures

Proper storage is crucial to maintain the stability and safety of this compound.

  • Container: Keep the container tightly closed.[1][9]

  • Location: Store in a cool, dry, and well-ventilated area.[1][9]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[10][11]

  • Storage Cabinet: It is advisable to store in a flammable cabinet.[7][9]

Emergency Procedures

Spill Management
  • Evacuate: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[6]

  • Containment: For a solid spill, carefully sweep up the material using spark-resistant tools and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[7][12]

  • Decontamination: Clean the spill area with soap and water.[13]

First Aid
  • Skin Contact: In case of contact, immediately wash the skin with soap and copious amounts of water.[6]

  • Eye Contact: In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes.[6]

  • Ingestion: If swallowed, wash out the mouth with water provided the person is conscious. Call a physician.[6]

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[13]

Fire Fighting
  • Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[6] For fires involving flammable solids, a Class D extinguisher may be necessary if metallic components are involved, though not explicitly indicated for this compound.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[6]

Experimental Protocols

General Workflow for Chemical Sensor Fabrication:

G General Workflow for Chemical Sensor Fabrication cluster_prep Preparation cluster_fab Fabrication cluster_test Testing A Substrate Cleaning B Preparation of Coating Solution (this compound in solvent) A->B C Thin Film Deposition (e.g., Spin Coating, Dip Coating) B->C D Drying/Curing C->D E Sensor Characterization (e.g., SEM, FTIR) D->E F Analyte Exposure (e.g., TNT vapor) E->F G Signal Detection and Analysis F->G

Caption: General workflow for chemical sensor fabrication.

Logical Relationships in Handling and Storage

The safe handling and storage of this compound involves a logical progression of steps from receiving the chemical to its ultimate disposal.

G Handling and Storage Logical Flow A Receiving and Inventory B Proper Storage (Cool, Dry, Ventilated, Secure) A->B C Pre-use Preparation (Review SDS, Don PPE) B->C G Emergency Procedures (Spill, Fire, Exposure) B->G If Incident Occurs D Handling and Use (In Fume Hood, Avoid Dust) C->D E Post-use (Clean work area, Decontaminate) D->E D->G If Incident Occurs E->B Return to Storage F Waste Disposal (Sealed, Labeled Container) E->F Dispose of Waste

References

Safety Precautions for 5-Nitro-m-xylene-alpha,alpha'-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety information for 5-Nitro-m-xylene-alpha,alpha'-diol (CAS Number: 71176-55-1). It is intended as a guide and should not replace a formal risk assessment or the information provided in a comprehensive Safety Data Sheet (SDS) from the manufacturer. While some safety data for related compounds is available, the toxicological properties of this compound itself have not been fully investigated[1]. Always consult the most up-to-date SDS for this specific compound before handling.

Hazard Identification and Classification

Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if ingested, absorbed through the skin, or inhaled as dust.

  • Target Organ Toxicity: Potential for damage to organs with repeated or prolonged exposure[1].

  • Combustibility: The material is a combustible solid[2].

Physical and Chemical Properties

PropertyValueReference
CAS Number 71176-55-1[2][3][4]
Molecular Formula C8H9NO4[2][4][5]
Molecular Weight 183.16 g/mol [2][4][5]
Appearance Solid[2]
Melting Point 94-96 °C[2][3]
Boiling Point 421.9±35.0 °C (Predicted)[6]
Storage Temperature Room Temperature[5][7]
Storage Class 11 - Combustible Solids[2]

Handling and Storage

Handling
  • Engineering Controls: Use in a well-ventilated area. A mechanical exhaust system may be required[8]. Ensure a safety shower and eye bath are readily accessible[8].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles[8].

    • Skin Protection: Wear protective gloves and clothing to prevent skin contact[8].

    • Respiratory Protection: Avoid breathing dust. If dust generation is likely, use a NIOSH/MSHA approved respirator[1][8].

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Wash contaminated clothing before reuse[8].

  • Safe Handling Practices: Avoid contact with skin and eyes. Avoid creating dust. Do not ingest[1]. Keep away from heat and sources of ignition[1].

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place[1][8]. Keep containers tightly closed when not in use[1][8].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[1].

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[8].
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[8].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention[8].
Ingestion If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention[8].

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam[8].

  • Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) in a fire[1].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing[8].

Accidental Release
  • Personal Precautions: Wear appropriate personal protective equipment, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves[8].

  • Containment and Cleaning: Sweep up the spilled solid material, taking care to avoid raising dust. Place the material in a sealed container for waste disposal. Ventilate the area and wash the spill site after material pickup is complete[8].

  • Environmental Precautions: Do not let the chemical enter the environment[1].

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution of this compound
  • Preparation:

    • Ensure you are wearing the appropriate PPE: lab coat, chemical safety goggles, and nitrile gloves.

    • Perform the weighing procedure in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula.

    • Record the exact weight.

  • Dissolving:

    • Place a stir bar in a clean, dry flask appropriately sized for the final volume of the solution.

    • Carefully transfer the weighed solid into the flask.

    • Add the desired solvent to the flask in the fume hood.

    • Place the flask on a stir plate and stir until the solid is completely dissolved.

  • Cleanup:

    • Wipe down the spatula and the weighing area with a damp cloth to remove any residual dust.

    • Dispose of the weighing boat and any contaminated materials in the appropriate chemical waste container.

    • Wash hands thoroughly.

Visualizations

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Response Response cluster_Final_Steps Final Steps Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Colleagues Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small, Controllable Spill? Assess->SmallSpill PPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->PPE Yes LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Carefully Sweep/Scoop Up Material Contain->Cleanup Dispose Place in Labeled Hazardous Waste Container Cleanup->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Emergency Call Emergency Response LargeSpill->Emergency Report Complete Spill Report Emergency->Report Decontaminate->Report

Caption: Workflow for handling a chemical spill of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A1: A plausible and frequently utilized strategy for synthesizing this compound involves a three-step process. This process begins with the nitration of m-xylene to yield 5-nitro-m-xylene. This is followed by a double benzylic bromination of the methyl groups to form 5-nitro-m-xylene-alpha,alpha'-dibromide. The final step is the hydrolysis of the dibromide to the desired diol product.

Q2: What are the primary safety concerns associated with this synthesis?

A2: The synthesis of this compound involves several hazardous materials and reactions. Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions. Brominating agents are corrosive and toxic, and the reaction can generate hydrogen bromide gas, which is also corrosive. Appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to identify and quantify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is useful for confirming the chemical structure and identifying any residual starting materials or byproducts. The melting point of the final product can also be a good indicator of purity.[1][2]

Troubleshooting Guide

Step 1: Nitration of m-xylene

Q: My nitration reaction is producing a low yield of the desired 4-nitro-m-xylene isomer. How can I improve this?

A: The isomer ratio in the nitration of m-xylene can be influenced by reaction conditions. To favor the formation of 4-nitro-m-xylene, consider the following adjustments:

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the 4-nitro isomer.

  • Acid Mixture: The composition of the mixed acid (sulfuric and nitric acid) is crucial. A higher concentration of sulfuric acid can promote the formation of the nitronium ion, potentially leading to different isomer distributions. Experiment with different acid ratios to find the optimal conditions for your setup.

  • Addition Rate: A slow, controlled addition of the nitrating agent to the m-xylene can help to maintain a consistent reaction temperature and improve selectivity.

Q: I am observing the formation of dinitro and trinitro byproducts. How can I minimize these?

A: The formation of multiple nitrated products is a common issue. To reduce over-nitration:

  • Control Stoichiometry: Use a molar excess of m-xylene relative to the nitric acid to ensure that the nitrating agent is the limiting reactant.

  • Reaction Time: Shorter reaction times will decrease the likelihood of multiple nitration events. Monitor the reaction progress using TLC or GC to determine the optimal time to quench the reaction.

  • Temperature Control: As with improving isomer selectivity, maintaining a low and consistent reaction temperature is critical to prevent over-nitration.

Step 2: Benzylic Bromination of 5-nitro-m-xylene

Q: The bromination of the methyl groups is incomplete, resulting in a mixture of mono- and di-brominated products. What can I do?

A: Incomplete bromination is a common challenge. To drive the reaction towards the di-brominated product:

  • Reagent Stoichiometry: Ensure that at least two equivalents of the brominating agent (e.g., N-bromosuccinimide, NBS) are used for each equivalent of 5-nitro-m-xylene. A slight excess of the brominating agent may be necessary.

  • Initiator: Free radical bromination requires an initiator. Ensure that a sufficient amount of a radical initiator, such as benzoyl peroxide or AIBN, is used.

  • Light Source: The reaction is often initiated by light. Use a suitable light source, such as a sunlamp or a high-wattage incandescent bulb, to promote the reaction.

  • Reaction Time: Longer reaction times may be needed to achieve complete di-bromination. Monitor the reaction progress closely.

Q: I am observing bromination on the aromatic ring instead of the methyl groups. How can I prevent this?

A: Ring bromination is a competing side reaction. To favor benzylic bromination:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic aromatic substitution.

  • Solvent: Use a non-polar solvent, such as carbon tetrachloride or cyclohexane. Polar solvents can promote ionic pathways that lead to ring bromination.

  • Absence of Lewis Acids: Ensure that no Lewis acids are present, as they will catalyze electrophilic aromatic substitution.

Step 3: Hydrolysis of 5-nitro-m-xylene-alpha,alpha'-dibromide

Q: The hydrolysis reaction is slow and the yield of the diol is low. How can I improve the reaction efficiency?

A: The rate and efficiency of the hydrolysis can be influenced by several factors:

  • Base Concentration: A higher concentration of a strong base, such as sodium hydroxide or potassium hydroxide, will generally increase the rate of hydrolysis.

  • Solvent System: The use of a co-solvent, such as THF or dioxane, can help to solubilize the organic dibromide in the aqueous base, improving the reaction rate.

  • Temperature: Increasing the reaction temperature will accelerate the hydrolysis. However, be mindful of potential side reactions at higher temperatures.

  • Phase Transfer Catalyst: The addition of a phase transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the water-soluble hydroxide and the organic-soluble dibromide.

Q: I am having difficulty purifying the final diol product. What are some effective purification methods?

A: this compound is a solid at room temperature.[1][2] Purification can typically be achieved through:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the diol from any remaining impurities. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point.

Data Presentation

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1. Nitration m-xylene, Nitric AcidSulfuric AcidNone0 - 101 - 275 - 85
2. Bromination 5-nitro-m-xyleneN-Bromosuccinimide, Benzoyl PeroxideCarbon Tetrachloride70 - 804 - 660 - 70
3. Hydrolysis 5-nitro-m-xylene-alpha,alpha'-dibromideSodium HydroxideWater/THF80 - 1003 - 580 - 90

Disclaimer: The data in this table are illustrative and based on typical conditions for analogous reactions. Optimization may be required for specific experimental setups.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-m-xylene
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Nitrating Mixture: Slowly add 30 mL of concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Reaction: To the cooled nitrating mixture, add 50 g of m-xylene dropwise from the dropping funnel over a period of 1 hour. Ensure the temperature of the reaction mixture does not exceed 10°C.

  • Stirring: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 2 hours.

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to isolate the 4-nitro-m-xylene isomer.

Protocol 2: Synthesis of 5-Nitro-m-xylene-alpha,alpha'-dibromide
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 20 g of 4-nitro-m-xylene in 200 mL of carbon tetrachloride.

  • Reagent Addition: Add 47 g of N-bromosuccinimide (NBS) and 1 g of benzoyl peroxide to the flask.

  • Reaction: Heat the mixture to reflux (approximately 77°C) using a heating mantle. Irradiate the flask with a 250W sunlamp to initiate the reaction.

  • Monitoring: Monitor the progress of the reaction by observing the consumption of NBS (succinimide, the byproduct, will float on top of the solvent). The reaction is typically complete in 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide.

  • Purification: Wash the filtrate with water and then with a saturated solution of sodium thiosulfate to remove any remaining bromine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of this compound
  • Hydrolysis Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 25 g of 5-nitro-m-xylene-alpha,alpha'-dibromide in 150 mL of a 1:1 mixture of THF and water.

  • Base Addition: Add 15 g of sodium hydroxide pellets to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 3-5 hours.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of 7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diol. The product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Diagrams

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis m-xylene m-xylene Nitration Reaction Nitration Reaction m-xylene->Nitration Reaction Nitrating Mixture Nitrating Mixture Nitrating Mixture->Nitration Reaction 4-Nitro-m-xylene 4-Nitro-m-xylene Nitration Reaction->4-Nitro-m-xylene Bromination Reaction Bromination Reaction 4-Nitro-m-xylene->Bromination Reaction 4-Nitro-m-xylene->Bromination Reaction NBS_Initiator NBS / Initiator NBS_Initiator->Bromination Reaction Dibromide 5-Nitro-m-xylene-alpha,alpha'-dibromide Bromination Reaction->Dibromide Hydrolysis Reaction Hydrolysis Reaction Dibromide->Hydrolysis Reaction Dibromide->Hydrolysis Reaction Aqueous Base Aqueous Base Aqueous Base->Hydrolysis Reaction Final Product This compound Hydrolysis Reaction->Final Product

Caption: Overall workflow for the synthesis of this compound.

Bromination_Troubleshooting Low_Yield Low Yield of Dibromide Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reaction Side Reaction? Low_Yield->Side_Reaction Increase_NBS Increase NBS/Initiator amount Incomplete_Reaction->Increase_NBS Yes Increase_Time Increase reaction time/light exposure Incomplete_Reaction->Increase_Time Yes Check_Solvent Use non-polar solvent (e.g., CCl4) Side_Reaction->Check_Solvent Ring Bromination Avoid_Lewis_Acids Ensure no Lewis Acid contamination Side_Reaction->Avoid_Lewis_Acids Ring Bromination

Caption: Troubleshooting decision tree for low yield in the bromination step.

Purity_Factors cluster_Params Reaction Parameters cluster_Impurity Impurity Formation Temp Temperature Control Over_Nitration Over-Nitration Temp->Over_Nitration Isomers Incorrect Isomer Temp->Isomers Stoich Stoichiometry Stoich->Over_Nitration Incomplete_Reaction Incomplete Reaction Stoich->Incomplete_Reaction Time Reaction Time Time->Over_Nitration Time->Incomplete_Reaction Product_Purity Final Product Purity Over_Nitration->Product_Purity Isomers->Product_Purity Incomplete_Reaction->Product_Purity

Caption: Relationship between reaction parameters and final product purity.

References

Common side reactions in the synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction resulted in a very low yield of this compound, or no product was isolated at all. What could be the reasons?

  • Answer: A low or negligible yield can stem from several factors:

    • Inadequate Nitrating Agent Formation: The active nitrating species, the nitronium ion (NO₂⁺), may not have formed in sufficient concentration. This can be due to impure or wet reagents (nitric acid, sulfuric acid).

    • Sub-optimal Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within the given timeframe.

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the nitration to go to completion.

    • Loss of Product During Work-up: The product may be lost during the extraction or purification steps. This compound has two hydroxyl groups, which can increase its water solubility to some extent, potentially leading to losses in the aqueous phase during extraction.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure that concentrated nitric acid and sulfuric acid are of high purity and are not diluted with water.

    • Temperature Control: Carefully monitor and control the reaction temperature. A slight increase in temperature (while staying within a safe range to avoid side reactions) might improve the reaction rate.

    • Reaction Time: Consider extending the reaction time and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

    • Work-up Procedure: When quenching the reaction with ice/water, do so slowly to avoid a rapid temperature increase. During extraction, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

  • Question: My TLC analysis of the crude product shows multiple spots in addition to the desired product spot. What are these impurities likely to be?

  • Answer: The presence of multiple spots on TLC indicates the formation of side products. Common side reactions in the nitration of activated aromatic rings like m-xylene-alpha,alpha'-diol include:

    • Dinitration: The two hydroxymethyl groups (-CH₂OH) are activating groups, making the aromatic ring susceptible to further nitration. This can lead to the formation of dinitro derivatives.

    • Oxidation of Hydroxymethyl Groups: The strong oxidizing nature of the nitrating mixture can oxidize one or both of the hydroxymethyl groups to aldehydes or carboxylic acids.

    • Formation of Polymeric Byproducts: Under strongly acidic conditions, benzyl alcohol derivatives can undergo intermolecular condensation or polymerization, resulting in tar-like substances.

    • Formation of Nitrate Esters: The hydroxyl groups could potentially react with nitric acid to form nitrate esters, although this is generally less favorable than aromatic nitration under these conditions.

  • Troubleshooting Steps:

    • Control of Stoichiometry: Use a carefully measured amount of the nitrating agent. Using a large excess of nitric acid will favor dinitration.

    • Temperature Management: Maintain a low reaction temperature. Higher temperatures tend to promote oxidation and polymerization side reactions.

    • Purification: If side products are formed, they will need to be separated from the desired product. Column chromatography is often an effective method for purifying the product from these types of impurities.

Issue 3: Formation of a Dark, Tarry, or Oily Product

  • Question: Instead of a crystalline solid, my reaction produced a dark, tarry, or oily substance. What went wrong?

  • Answer: The formation of dark, intractable materials is a common issue in nitration reactions, especially with activated substrates. The primary causes are:

    • Excessive Reaction Temperature: This is the most frequent cause. High temperatures significantly accelerate side reactions like oxidation and polymerization, leading to the formation of complex, high-molecular-weight byproducts.

    • Concentrated Reagents: The use of overly concentrated or fuming nitric acid can lead to uncontrolled, exothermic reactions.

    • Contaminants in the Starting Material: Impurities in the m-xylene-alpha,alpha'-diol can act as catalysts for decomposition and polymerization.

  • Troubleshooting Steps:

    • Strict Temperature Control: The addition of the nitrating agent should be done slowly and with efficient cooling to maintain the desired temperature range.

    • Purity of Starting Material: Ensure the m-xylene-alpha,alpha'-diol is pure before starting the reaction.

    • Quenching: Quench the reaction by slowly pouring the reaction mixture onto crushed ice with vigorous stirring to dissipate heat and precipitate the product before significant degradation can occur.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of sulfuric acid in this reaction?

    • A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a dehydrating agent, sequestering the water molecules produced during the reaction, which helps to drive the equilibrium towards product formation.

  • Q2: Why is it important to control the temperature during the addition of the nitrating mixture?

    • A2: The nitration of an activated aromatic ring is a highly exothermic reaction. Without proper temperature control, the reaction rate can increase uncontrollably, leading to a higher incidence of side reactions such as dinitration, oxidation of the alcohol groups, and the formation of polymeric tars. Maintaining a low and stable temperature is crucial for achieving a good yield of the desired product with high purity.

  • Q3: Can I use a different nitrating agent?

    • A3: While the mixed acid (HNO₃/H₂SO₄) method is the most common, other nitrating agents could potentially be used. However, each system will have its own set of optimal conditions and may lead to different side product profiles. Any deviation from the established protocol should be carefully researched and tested on a small scale first.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. These include:

      • Melting Point: Compare the observed melting point with the literature value. A sharp melting point close to the reported value is indicative of high purity.

      • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the compound.

      • Chromatography: TLC can be used to assess the purity, and a single spot suggests a pure compound.

Experimental Protocol

Synthesis of this compound

This protocol is a generalized procedure based on standard nitration methods for activated aromatic compounds. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • m-Xylene-alpha,alpha'-diol (1,3-bis(hydroxymethyl)benzene)

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or another suitable organic solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-xylene-alpha,alpha'-diol in a suitable solvent like dichloromethane.

  • Cool the flask in an ice-salt bath to between -5 and 0 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the beaker in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of m-xylene-alpha,alpha'-diol over a period of 30-60 minutes, ensuring the internal temperature of the reaction flask does not rise above 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt, and then separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound

Byproduct Name Chemical Structure Reason for Formation Method of Minimization
2,4-Dinitro-m-xylene-alpha,alpha'-diolC₈H₈N₂O₆Over-nitration due to the activating nature of the hydroxymethyl groups.Use of stoichiometric amounts of nitrating agent; maintain low reaction temperature.
3-(Hydroxymethyl)-5-nitrobenzaldehydeC₈H₇NO₄Oxidation of one of the hydroxymethyl groups by the nitrating mixture.Maintain low reaction temperature; shorter reaction times.
3-(Hydroxymethyl)-5-nitrobenzoic acidC₈H₇NO₅Further oxidation of the aldehyde or direct oxidation of the hydroxymethyl group.Maintain low reaction temperature; shorter reaction times.
Polymeric materials(C₈H₈O₂)nAcid-catalyzed intermolecular condensation of the starting material or product.Strict temperature control; use of a less acidic nitrating system if possible.

Visualizations

Synthesis_Pathway m-Xylene-alpha,alpha'-diol m-Xylene-alpha,alpha'-diol This compound This compound m-Xylene-alpha,alpha'-diol->this compound HNO3, H2SO4

Caption: Reaction scheme for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions m-Xylene-alpha,alpha'-diol m-Xylene-alpha,alpha'-diol This compound This compound m-Xylene-alpha,alpha'-diol->this compound Nitration Dinitro-product Dinitro-product m-Xylene-alpha,alpha'-diol->Dinitro-product Over-nitration Oxidized_products Oxidized_products m-Xylene-alpha,alpha'-diol->Oxidized_products Oxidation Polymeric_byproducts Polymeric_byproducts m-Xylene-alpha,alpha'-diol->Polymeric_byproducts Polymerization

Caption: Potential side reactions during the nitration of m-xylene-alpha,alpha'-diol.

Troubleshooting_Logic Problem Problem Low Yield Low Yield Problem->Low Yield Possible Cause Cause Cause Impure Reagents Impure Reagents Cause->Impure Reagents Incorrect Temperature Incorrect Temperature Cause->Incorrect Temperature Solution Use pure reagents & Control temperature Low Yield->Cause Possible Cause Impure Reagents->Solution Solution Incorrect Temperature->Solution Solution

Caption: A logical workflow for troubleshooting low product yield.

How to resolve solubility issues with 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-m-xylene-alpha,alpha'-diol. The information is designed to address common challenges, with a focus on resolving solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an aromatic nitro compound. Its known application is in the fabrication of chemical sensors, specifically for the detection of explosives like 2,4,6-trinitrotoluene (TNT) through techniques such as planar integrated optical waveguide attenuated total reflection spectrometry.

Q2: What are the basic physicochemical properties of this compound?

PropertyValue
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Appearance Solid
Melting Point 94-96 °C
Storage Room Temperature, sealed in a dry place

Q3: What are the general solubility characteristics of aromatic nitro compounds like this compound?

Aromatic nitro compounds are typically characterized by low solubility in water. However, they are generally soluble in organic solvents. The presence of two hydroxyl (-OH) groups in this compound may slightly increase its polarity compared to similar compounds without these groups.

Troubleshooting Guide: Solubility Issues

Issue 1: Difficulty dissolving this compound in aqueous solutions.

Question: I am unable to dissolve this compound in my aqueous buffer for an experiment. What steps can I take?

Answer: Direct dissolution in aqueous buffers is expected to be very low. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a strong solvent for many organic compounds and is a good starting point. Alcohols such as ethanol or methanol can also be effective co-solvents to increase the solubility of nitro compounds.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Ensure the compound is fully dissolved. Gentle warming (to 30-40°C) or sonication in a water bath can aid dissolution.

    • Perform a stepwise dilution of the DMSO stock solution into your aqueous buffer to the desired final concentration.

  • Important Consideration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible (typically <1%, ideally <0.1%) to avoid solvent effects in biological or chemical assays.

Issue 2: Precipitation occurs when diluting the organic stock solution into an aqueous buffer.

Question: When I add my DMSO stock solution of this compound to my buffer, the compound precipitates. How can I prevent this?

Answer: Precipitation upon dilution indicates that the compound's solubility limit in the final aqueous solution has been exceeded. Here are several strategies to address this:

  • Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Optimize the Co-solvent System: Experiment with different co-solvents. Sometimes a mixture of solvents (e.g., DMSO and ethanol) can be more effective.

  • pH Adjustment: The solubility of some organic compounds can be influenced by pH. While this compound does not have strongly acidic or basic groups, minor pH adjustments to your buffer (if permissible for your experiment) could be tested.

  • Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Estimated Solubility Data
SolventEstimated SolubilityNotes
Water Very Low (<0.1 g/L)Aromatic nitro compounds are generally insoluble in water.
Ethanol ModerateAlcohols are often used to increase the solubility of nitro compounds.
Methanol ModerateSimilar to ethanol, should be a reasonably good solvent.
Acetone SolubleA common solvent for many organic solids.
Dimethyl Sulfoxide (DMSO) HighA strong polar aprotic solvent, expected to be very effective.

Experimental Protocols

Protocol for Preparation of a Working Solution for In Vitro Assays

This protocol provides a general method for preparing a working solution of this compound for use in cellular or biochemical assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

  • Aqueous buffer of choice (e.g., PBS, TRIS)

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 20 mM): a. Weigh out an appropriate amount of this compound (e.g., 1.83 mg for 1 mL of a 10 mM solution). b. Add the solid to a sterile microcentrifuge tube. c. Add the required volume of DMSO to achieve the desired concentration. d. Vortex the tube vigorously for 1-2 minutes. e. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied. f. Visually inspect the solution to ensure there are no visible particles. g. Store the stock solution at -20°C for long-term storage.

  • Preparation of the Final Working Solution: a. On the day of the experiment, thaw the stock solution at room temperature. b. Vortex the stock solution briefly. c. Perform serial dilutions of the stock solution in your aqueous buffer to reach the final desired experimental concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation. d. Ensure the final DMSO concentration is below the tolerance level of your experimental system.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Solubility_Troubleshooting start Start: Dissolve this compound prepare_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prepare_stock dissolved_stock Is the stock solution clear? prepare_stock->dissolved_stock sonicate_heat Apply gentle heat (37°C) and/or sonication dissolved_stock->sonicate_heat No dilute_aqueous Dilute stock into aqueous buffer dissolved_stock->dilute_aqueous Yes sonicate_heat->dissolved_stock precipitate Does precipitation occur? dilute_aqueous->precipitate success Solution is ready for experiment precipitate->success No troubleshoot Troubleshoot Dilution precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc change_solvent Try alternative co-solvent (e.g., Ethanol) troubleshoot->change_solvent add_surfactant Add surfactant (e.g., Tween® 20) to buffer troubleshoot->add_surfactant lower_conc->dilute_aqueous change_solvent->prepare_stock add_surfactant->dilute_aqueous

Technical Support Center: Synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol, also known as [3-(hydroxymethyl)-5-nitrophenyl]methanol. The information is tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategies Overview

The synthesis of this compound can be approached via two primary routes, each with its own set of challenges and optimization parameters.

Route 1: Nitration of m-xylene followed by selective oxidation of the methyl groups. This is a direct approach but achieving selective oxidation to the diol without side reactions can be challenging.

Route 2: Synthesis of 5-nitroisophthalic acid followed by selective reduction. This route offers better control over the formation of the diol functionality, provided a selective reducing agent is used.

Below are detailed troubleshooting guides and FAQs for each synthetic pathway.

Route 1: Nitration of m-Xylene and Subsequent Oxidation

This route involves two key transformations: the nitration of m-xylene to introduce the nitro group and the subsequent selective oxidation of the two methyl groups to hydroxyl groups.

Experimental Workflow: Route 1

Route 1 Workflow Route 1: Nitration and Oxidation cluster_0 Step 1: Nitration of m-Xylene cluster_1 Step 2: Selective Oxidation cluster_2 Purification A m-Xylene C Nitration Reaction A->C B Nitrating Mixture (HNO3 / H2SO4) B->C D Mixture of 4-nitro-m-xylene and 2-nitro-m-xylene C->D E Nitro-m-xylene Isomers D->E G Oxidation Reaction E->G F Mild Oxidizing Agent (e.g., MnO2) F->G H Crude this compound G->H I Purification (Crystallization/Chromatography) H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound via nitration and oxidation.

Troubleshooting Guide: Route 1
Issue Potential Cause(s) Recommended Solution(s)
Low yield of mononitro-m-xylene - Incomplete reaction. - Suboptimal reaction temperature.- Increase reaction time or temperature gradually. - Ensure efficient stirring to improve mass transfer. - Optimize the molar ratio of nitric acid to m-xylene.
Formation of significant amounts of dinitro-m-xylene - Reaction conditions are too harsh (high temperature, high concentration of nitrating agent).- Lower the reaction temperature. - Add the nitrating mixture dropwise to control the reaction rate and temperature. - Use a less concentrated nitrating agent.
Poor regioselectivity (undesired isomer ratio) - The directing effects of the methyl groups lead to a mixture of 4-nitro and 2-nitro isomers.- While difficult to control completely, adjusting the reaction temperature and the acid catalyst may slightly alter the isomer ratio. Separation of isomers might be necessary after this step.
Over-oxidation to carboxylic acids in the second step - The oxidizing agent is too strong. - Prolonged reaction time or elevated temperature.- Use a milder oxidizing agent such as activated manganese dioxide (MnO2). - Carefully control the reaction temperature and monitor the reaction progress closely by TLC. - Use a stoichiometric amount of the oxidizing agent.
Incomplete oxidation to the diol - Insufficient amount of oxidizing agent. - Deactivation of the oxidizing agent.- Increase the equivalents of the oxidizing agent. - Ensure the oxidizing agent is freshly prepared and activated.
Difficulty in purifying the final product - Presence of unreacted starting material, mono-alcohol intermediate, and over-oxidized products.- Utilize column chromatography for separation. - Recrystallization from a suitable solvent system can also be effective.
FAQs: Route 1

Q1: What is the expected isomer distribution in the nitration of m-xylene?

A1: The nitration of m-xylene typically yields a mixture of 4-nitro-m-xylene and 2-nitro-m-xylene. The methyl groups are ortho, para-directing, and the substitution pattern is influenced by both electronic and steric factors.

Q2: What are the key parameters to control during the nitration step?

A2: The most critical parameters are temperature and the rate of addition of the nitrating mixture. Maintaining a low temperature (typically 0-10 °C) is crucial to minimize the formation of dinitrated byproducts. Slow, dropwise addition of the mixed acid to the m-xylene solution ensures better temperature control and a more selective reaction.

Q3: Which oxidizing agents are suitable for the selective conversion of methyl groups to alcohols?

A3: For the selective oxidation of benzylic methyl groups to alcohols, mild oxidizing agents are required to prevent over-oxidation to aldehydes or carboxylic acids. Activated manganese dioxide (MnO2) is a common choice for the selective oxidation of benzylic alcohols and can be adapted for this transformation.[1][2][3][4] The reactivity of MnO2 can be influenced by its method of preparation and activation.[1]

Route 2: Synthesis and Reduction of 5-Nitroisophthalic Acid

This alternative route involves the nitration of isophthalic acid, followed by the selective reduction of the two carboxylic acid groups to hydroxyl groups, leaving the nitro group intact.

Experimental Workflow: Route 2

Route 2 Workflow Route 2: Nitration and Reduction cluster_0 Step 1: Nitration of Isophthalic Acid cluster_1 Step 2: Selective Reduction cluster_2 Purification A Isophthalic Acid C Nitration Reaction A->C B Nitrating Mixture (HNO3 / H2SO4) B->C D 5-Nitroisophthalic Acid C->D E 5-Nitroisophthalic Acid G Reduction Reaction E->G F Selective Reducing Agent (e.g., BH3·THF) F->G H Crude this compound G->H I Purification (Crystallization/Chromatography) H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound via nitration of isophthalic acid and subsequent reduction.

Troubleshooting Guide: Route 2
Issue Potential Cause(s) Recommended Solution(s)
Low yield of 5-nitroisophthalic acid - Incomplete nitration. - Suboptimal reaction conditions.- Ensure complete dissolution of isophthalic acid in sulfuric acid before adding nitric acid. - Optimize reaction temperature and time.
Reduction of the nitro group during the second step - The reducing agent is not selective. - Reaction conditions are too harsh.- Use a highly selective reducing agent for carboxylic acids that does not affect nitro groups, such as borane-tetrahydrofuran complex (BH3·THF). - Perform the reaction at low temperatures and monitor carefully.
Incomplete reduction of one or both carboxylic acid groups - Insufficient amount of reducing agent. - Deactivation of the reducing agent.- Use a sufficient excess of the reducing agent. - Ensure the reducing agent is of high quality and handled under anhydrous conditions.
Formation of polymeric byproducts - High reaction temperatures during reduction.- Maintain a low and controlled temperature throughout the addition of the reducing agent and the reaction.
Difficult work-up procedure after reduction - Quenching of excess borane complex can be vigorous. - Formation of borate esters.- Quench the reaction slowly and carefully with an appropriate solvent (e.g., methanol) at low temperature. - An acidic work-up may be necessary to hydrolyze borate esters.
FAQs: Route 2

Q1: Why is the reduction of the carboxylic acid groups challenging in the presence of a nitro group?

A1: Nitro groups are susceptible to reduction by many common reducing agents used for carboxylic acids (e.g., lithium aluminum hydride). Therefore, a chemoselective reducing agent is required that will specifically reduce the carboxylic acids while leaving the nitro group untouched.

Q2: What is a suitable selective reducing agent for the conversion of 5-nitroisophthalic acid to the diol?

A2: Borane complexes, particularly borane-tetrahydrofuran (BH3·THF), are known to be effective for the selective reduction of carboxylic acids in the presence of nitro groups.[5] Careful control of the reaction conditions, such as temperature, is essential to maintain selectivity.

Q3: How can I monitor the progress of the reduction reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. You can observe the disappearance of the starting material (5-nitroisophthalic acid) and the appearance of the product (this compound). It is also advisable to spot for the intermediate mono-alcohol.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from the literature for the nitration of m-xylene.

Table 1: Isomer Distribution in the Mononitration of m-Xylene

Nitrating System 4-nitro-m-xylene (%) 2-nitro-m-xylene (%) Reference
H2SO4-HNO38614[6]
BF3-catalyzed83.116.9[6]
Zr(NO3)49010[6]

Table 2: Effect of Reaction Conditions on m-Xylene Nitration with Fuming Nitric Acid

Entry HNO3 (mmol) Time (min) Conversion (%) 4-nitro-m-xylene (%) 2-nitro-m-xylene (%) Dinitro-m-xylene (%) Reference
19.013050.142.17.20.8[7]
218.013085.268.311.55.4[7]
336.023098.965.410.922.6[7]

Detailed Experimental Protocols

The following are representative protocols based on the available literature. Note: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Nitration of m-Xylene
  • Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place m-xylene in a suitable solvent like dichloromethane. Cool the flask in an ice-salt bath to 0 °C.

  • Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred m-xylene solution, ensuring the temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, continue stirring at 0-5 °C and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice. Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of nitro-m-xylene isomers can be purified by fractional distillation or used directly in the next step.

Protocol 2: Selective Reduction of 5-Nitroisophthalic Acid
  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-nitroisophthalic acid in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise via a syringe or an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully add methanol to quench the excess borane. Vigorous gas evolution will occur.

  • Work-up: Remove the solvents under reduced pressure. The residue can be treated with dilute HCl and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[8]

References

Purification challenges of 5-Nitro-m-xylene-alpha,alpha'-diol and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Nitro-m-xylene-alpha,alpha'-diol.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound and provides systematic solutions.

Problem 1: Low Purity After Initial Synthesis

Symptom Potential Cause Suggested Solution
The isolated product is an oily residue or a low-melting solid.Presence of isomeric impurities from the nitration of m-xylene, such as 2-nitro-m-xylene and 4-nitro-m-xylene derivatives.[1][2]Proceed with column chromatography for separation of isomers. A step-gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
The product appears discolored (yellow or brown).Residual nitrating agents or phenolic impurities formed during the synthesis.Wash the crude product with a saturated sodium bicarbonate solution to neutralize and remove acidic residues. Phenolic impurities can be reduced by washing with a dilute sodium hydroxide solution, but care must be taken to avoid degradation of the desired product.
Broad melting point range after initial isolation.Presence of multiple components, including starting materials, byproducts, and isomeric impurities.Utilize recrystallization from a suitable solvent system to improve purity. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be necessary.

Problem 2: Difficulty with Recrystallization

Symptom Potential Cause Suggested Solution
The compound "oils out" instead of forming crystals.The solvent is too nonpolar for the compound at the desired temperature, or the solution is supersaturated.Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. Seeding the solution with a small crystal of pure product can also induce crystallization.
No crystal formation upon cooling.The compound is too soluble in the chosen solvent, or the concentration is too low.If the compound is too soluble, try a less polar solvent or a mixed solvent system. If the concentration is low, carefully evaporate some of the solvent and attempt to cool again. Scratching the inside of the flask with a glass rod can also initiate nucleation.
Poor recovery of the product after recrystallization.The compound has significant solubility in the cold solvent.Cool the crystallization mixture in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the collected crystals.

Problem 3: Challenges with Chromatographic Purification

Symptom Potential Cause Suggested Solution
Poor separation of the desired product from impurities on a silica gel column.Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. A solvent system that gives an Rf value of 0.2-0.4 for the desired product is often a good starting point for column chromatography. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
The compound streaks on the TLC plate or column.The compound is too polar for the solvent system, or it is interacting strongly with the stationary phase. The sample may be overloaded.Add a small amount of a more polar solvent (e.g., methanol) to the eluent. Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. Avoid overloading the column.
The product elutes with an unknown, persistent impurity.The impurity has a similar polarity to the product.Consider using a different chromatographic technique, such as reverse-phase HPLC, which separates compounds based on hydrophobicity. A C18 or phenyl-hexyl column could provide the necessary selectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: The most common impurities arise from the initial nitration of m-xylene. You can expect to find isomeric dinitro-m-xylene precursors and the corresponding diols. The primary isomers formed during the nitration of m-xylene are 2-nitro-m-xylene and 4-nitro-m-xylene.[1][2] Therefore, the corresponding diol isomers are likely impurities. Incomplete reaction can also lead to the presence of the mononitro-m-xylene starting material.

Q2: Which solvent is best for the recrystallization of this compound?

A2: There is no single "best" solvent, as the optimal choice depends on the impurity profile. A good starting point is to test the solubility of your crude product in various solvents. Ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane are often effective for polar nitro-aromatic compounds. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring column chromatography fractions. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under UV light or by using a staining agent to identify which fractions contain the pure product.

Q4: My purified this compound is still slightly yellow. Is this acceptable?

A4: A faint yellow color is not uncommon for nitro-aromatic compounds. However, a significant yellow or brown coloration may indicate the presence of impurities. To assess the purity, it is crucial to obtain analytical data such as a sharp melting point and a clean NMR spectrum. If the analytical data confirms high purity, the slight coloration may be inherent to the compound.

Q5: What analytical techniques are recommended for final purity assessment?

A5: For final purity assessment, a combination of techniques is recommended:

  • Melting Point: A sharp melting point range close to the literature value (94-96 °C) is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide structural confirmation and reveal the presence of any proton- or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a sensitive method to quantify the purity and detect trace impurities. A reverse-phase C18 or a phenyl-hexyl column with a water/acetonitrile or water/methanol gradient is a suitable starting point.[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows and logical relationships in the purification and analysis of this compound.

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup TLC TLC Analysis Recrystallization->TLC Purity Check ColumnChromatography Column Chromatography ColumnChromatography->TLC TLC->ColumnChromatography PureProduct Pure Product (>98%) TLC->PureProduct If Pure ImpureProduct Impure Product (<98%) TLC->ImpureProduct If Still Impure HPLC HPLC Analysis NMR NMR Spectroscopy MP Melting Point PureProduct->HPLC Quantitative Purity PureProduct->NMR Structural Confirmation PureProduct->MP Physical Characterization ImpureProduct->Recrystallization Re-purify ImpureProduct->ColumnChromatography Re-purify

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Attempt PurityCheck Assess Purity (TLC, MP) Start->PurityCheck IsPure Purity > 98%? PurityCheck->IsPure Success Pure Product IsPure->Success Yes Failure Identify Problem IsPure->Failure No OilyProduct Oily Product? Failure->OilyProduct PoorSeparation Poor Separation? OilyProduct->PoorSeparation No Recrystallize Recrystallize with different solvent OilyProduct->Recrystallize Yes LowYield Low Yield? PoorSeparation->LowYield No Column Perform Column Chromatography PoorSeparation->Column Yes CheckSolubility Check Solubility in Mother Liquor LowYield->CheckSolubility Yes Recrystallize->PurityCheck OptimizeColumn Optimize Column Conditions Column->OptimizeColumn OptimizeColumn->PurityCheck CheckSolubility->PurityCheck

Caption: Decision tree for troubleshooting the purification of this compound.

References

Degradation pathways of 5-Nitro-m-xylene-alpha,alpha'-diol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the degradation pathways of 5-Nitro-m-xylene-alpha,alpha'-diol. Given the limited direct literature on this specific compound, the guidance is based on established principles for the degradation of related nitroaromatic and xylene compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the biodegradation of this compound?

A1: Based on studies of similar nitroaromatic compounds, two primary initial pathways are plausible for biodegradation.[1][2] The first involves the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and subsequently an amino (-NH2) group.[1] The second pathway involves the oxidation of one of the hydroxymethyl (-CH2OH) groups to an aldehyde (-CHO) and then a carboxylic acid (-COOH) group.

Q2: What are the expected final degradation products under aerobic biodegradation?

A2: Under aerobic conditions, complete mineralization to carbon dioxide, water, and inorganic nitrogen (e.g., nitrate or ammonia) is the expected outcome for many organic compounds.[3] However, the degradation pathway may involve several stable intermediates before complete breakdown.

Q3: How might photodegradation of this compound proceed?

A3: The photodegradation of aromatic alcohols often involves the generation of reactive oxygen species (ROS) that can lead to the oxidation of the alcohol groups to aldehydes and carboxylic acids.[4][5] The nitro group can also influence the photochemical reactivity of the aromatic ring.

Q4: What analytical techniques are recommended for monitoring the degradation of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is suitable for quantifying the parent compound and non-volatile intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identifying volatile degradation products.[6]

Q5: Are there any known microorganisms capable of degrading compounds similar to this compound?

A5: While specific microorganisms for this compound are not documented, various bacteria, such as Pseudomonas, Rhodococcus, and Acidovorax, have been shown to degrade xylene isomers and other nitroaromatic compounds.[7]

Troubleshooting Guides

Issue 1: No degradation of the target compound is observed in my biodegradation experiment.
Possible Cause Troubleshooting Step
Inappropriate microbial consortium Ensure the microbial inoculum is sourced from a site with a history of contamination by similar compounds or use a known degrader strain for related chemicals.
Toxicity of the compound High concentrations of nitroaromatic compounds can be toxic to microorganisms.[8] Start with a lower concentration of the test compound.
Lack of essential nutrients Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential trace elements for microbial activity.
Unfavorable environmental conditions Optimize pH, temperature, and oxygen levels for the specific microbial culture. Most standard biodegradation studies are conducted under neutral pH and mesophilic temperatures.[9]
Issue 2: Intermediate products are accumulating and not degrading further.
Possible Cause Troubleshooting Step
Incomplete metabolic pathway The microbial consortium may lack the necessary enzymes for complete mineralization. Consider using a mixed microbial culture from an acclimated environment.
Feedback inhibition The accumulation of an intermediate product may be inhibiting a key enzyme in the degradation pathway. Try to identify and quantify the intermediates.
Rate-limiting step A particular step in the degradation pathway may be significantly slower than others. Extended incubation times may be necessary to observe further degradation.
Issue 3: Inconsistent results in photodegradation experiments.
Possible Cause Troubleshooting Step
Fluctuations in light source intensity Ensure a stable light source with consistent spectral output. Calibrate the light source before each experiment.
Photosensitization effects Components of the reaction medium could be acting as photosensitizers or quenchers. Run control experiments with the medium alone.
Precipitation of degradation products Insoluble degradation products can coat the reactor surface, reducing light penetration. Ensure adequate mixing and periodically clean the reactor.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Study
  • Prepare a mineral salts medium: A standard basal salts medium containing essential nutrients (N, P, K, Mg, etc.) should be prepared and sterilized.

  • Inoculum: Use an activated sludge sample from a municipal wastewater treatment plant or a soil sample from a contaminated site. Acclimatize the inoculum to the target compound by exposing it to low concentrations for a period before the experiment.

  • Experimental Setup: In a sterile flask, combine the mineral salts medium, the inoculum, and a known concentration of this compound (e.g., 10-50 mg/L). Prepare a control flask without the inoculum and another without the target compound.

  • Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 25-30°C) in the dark to prevent photodegradation.

  • Sampling and Analysis: At regular intervals, withdraw samples from the flasks. Filter the samples and analyze the concentration of the parent compound and any major intermediates using HPLC.

Protocol 2: Photodegradation Study
  • Prepare a solution: Dissolve a known concentration of this compound in ultrapure water or a suitable buffer.

  • Photoreactor: Use a photoreactor equipped with a specific light source (e.g., a UV lamp or a solar simulator). The reactor should be made of quartz or another UV-transparent material.

  • Experimental Setup: Place the solution in the photoreactor. Maintain a constant temperature using a cooling system. Prepare a control sample that is kept in the dark.

  • Irradiation: Expose the solution to the light source for a defined period.

  • Sampling and Analysis: At regular intervals, take samples from the reactor and analyze the concentration of the parent compound and degradation products using HPLC and/or GC-MS.

Quantitative Data Summary

As no specific experimental data for the degradation of this compound is available, the following table provides a template for researchers to populate with their own data.

Table 1: Degradation of this compound under Different Conditions

Condition Parameter Value Unit
Aerobic Biodegradation Half-life (t1/2)User Datahours/days
Major Intermediate 1User Datamg/L
Major Intermediate 2User Datamg/L
Photodegradation (UV-C) Half-life (t1/2)User Dataminutes/hours
Major Intermediate 1User Datamg/L
Major Intermediate 2User Datamg/L
Chemical Oxidation (e.g., Fenton) Half-life (t1/2)User Dataminutes/hours
Major Intermediate 1User Datamg/L
Major Intermediate 2User Datamg/L

Visualizations

Biodegradation_Pathway cluster_initial Initial Compound cluster_pathwayA Pathway A: Nitro Group Reduction cluster_pathwayB Pathway B: Side-Chain Oxidation cluster_ring_cleavage Ring Cleavage & Mineralization This compound This compound A1 5-Nitroso-m-xylene-alpha,alpha'-diol This compound->A1 Nitroreductase B1 3-(Hydroxymethyl)-5-nitrobenzaldehyde This compound->B1 Alcohol Dehydrogenase A2 5-Hydroxylamino-m-xylene-alpha,alpha'-diol A1->A2 A3 5-Amino-m-xylene-alpha,alpha'-diol A2->A3 RC Ring Cleavage Products A3->RC B2 3-(Hydroxymethyl)-5-nitrobenzoic acid B1->B2 Aldehyde Dehydrogenase B2->RC M CO2 + H2O + Biomass RC->M

Caption: Plausible biodegradation pathways of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation start Prepare sterile medium and inoculum add_compound Add this compound start->add_compound incubate Incubate under controlled conditions (e.g., 25°C, 150 rpm) add_compound->incubate sampling Collect samples at time intervals incubate->sampling filter Filter samples (0.22 µm) sampling->filter hplc HPLC analysis for parent compound filter->hplc gcms GC-MS for intermediate identification filter->gcms kinetics Determine degradation kinetics hplc->kinetics pathway Propose degradation pathway gcms->pathway

References

Technical Support Center: Analysis of 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-m-xylene-alpha,alpha'-diol. Our focus is on the identification and characterization of impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities in your sample can generally be categorized into two main classes: synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These arise from the manufacturing process.

    • Starting Materials: Residual m-xylene may be present if the initial nitration reaction did not go to completion.

    • Isomeric Impurities: The nitration of m-xylene can lead to the formation of different positional isomers of nitroxylene, which may be carried through subsequent synthetic steps.

    • Over-nitrated Species: Dinitro-m-xylene derivatives can be formed if the nitration reaction is not well-controlled.

    • Intermediates: Incomplete conversion of intermediates to the final diol can result in their presence in the final product. For instance, the corresponding monohydroxymethyl derivative could be a potential impurity.

    • Byproducts: Side reactions during the synthesis, such as ether formation between two molecules of the diol, can introduce impurities.

  • Degradation Products: These can form over time due to storage conditions or exposure to light, heat, or incompatible substances.

    • Oxidation Products: The hydroxymethyl groups (-CH₂OH) can be oxidized to form aldehydes (-CHO) or carboxylic acids (-COOH).

    • Reduction Products: The nitro group (-NO₂) can be reduced to an amino group (-NH₂).

Q2: What analytical techniques are best suited for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the main component from its impurities. When coupled with a UV detector, it is excellent for quantification. For identification, coupling HPLC with a mass spectrometer (LC-MS) is highly effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable impurities. Derivatization of the diol may be necessary to improve its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities once they have been isolated.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the impurities, providing clues to their structure.

Q3: My sample of this compound has a lower purity than expected. What could be the cause?

A3: Lower than expected purity can be due to a variety of factors. Consider the following possibilities:

  • Incomplete reaction: The synthesis may not have proceeded to completion, leaving starting materials or intermediates in your sample.

  • Side reactions: Unwanted side reactions during synthesis can generate byproducts.

  • Degradation: The sample may have degraded during storage or handling. Ensure it is stored in a cool, dark place and is not exposed to incompatible materials.

  • Contamination: Contamination from solvents, reagents, or equipment can also lead to lower purity.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Incompatible sample solvent with mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH or use a different column.
Ghost Peaks - Contamination in the injection system or mobile phase.- Carryover from a previous injection.- Flush the injector and use fresh, high-purity mobile phase.- Run a blank injection to confirm carryover and clean the system if necessary.
Retention Time Drift - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if it has reached the end of its lifespan.
Unexpected Peaks - Presence of impurities in the sample.- Degradation of the sample in the autosampler.- Compare the chromatogram to a reference standard.- Use a cooled autosampler if sample degradation is suspected.
GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
No Peaks or Very Small Peaks - Sample not reaching the detector.- Issues with the injector or column.- Check for leaks in the system.- Ensure the injector temperature is appropriate for the sample's volatility.- Verify the column is properly installed.
Broad Peaks - Slow injection speed.- Column contamination.- Use a faster injection speed.- Bake out the column to remove contaminants.
Poor Separation of Peaks - Inappropriate temperature program.- Incorrect column phase.- Optimize the temperature ramp rate.- Select a column with a different polarity.
Mass Spectrum Not Matching Expected Fragmentation - Co-elution of multiple components.- Contamination in the ion source.- Improve chromatographic separation.- Clean the ion source.

Experimental Protocols

Example HPLC Method for Impurity Profiling

This method is a starting point and may require optimization for your specific instrument and sample.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Example GC-MS Method for Volatile Impurities

This method is suitable for identifying volatile or semi-volatile impurities. Derivatization may be required for the main component.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
Sample Preparation Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Identification Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV/MS Dissolution->HPLC GCMS GC-MS Dissolution->GCMS Chromatogram Chromatogram Analysis HPLC->Chromatogram MassSpec Mass Spectra Interpretation GCMS->MassSpec Structure Impurity Structure Elucidation Chromatogram->Structure MassSpec->Structure

Caption: A generalized workflow for the identification of impurities in this compound samples.

impurity_pathways cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Pathways Start m-Xylene Nitration Nitration Start->Nitration NitroXylene 5-Nitro-m-xylene Nitration->NitroXylene Isomers Isomeric Nitro-xylenes Nitration->Isomers OverNitration Dinitro-xylenes Nitration->OverNitration DiolFormation Diol Formation NitroXylene->DiolFormation Product This compound DiolFormation->Product Byproducts Ether Byproducts DiolFormation->Byproducts MainProduct This compound Oxidation Oxidation Products (Aldehyde, Carboxylic Acid) MainProduct->Oxidation Oxidizing agents, heat, light Reduction Reduction Product (Amino-diol) MainProduct->Reduction Reducing agents

Caption: Potential pathways for the formation of impurities during synthesis and degradation of this compound.

Technical Support Center: 5-Nitro-m-xylene-alpha,alpha'-diol Based Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the development of sensors utilizing 5-Nitro-m-xylene-alpha,alpha'-diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in sensor development?

A1: this compound is an organic compound with the chemical formula C8H9NO4.[1][2] Its primary application in sensor technology is as a sensing material for the detection of the explosive 2,4,6-trinitrotoluene (TNT).[1][2] It is particularly used in the fabrication of chemical sensors based on planar integrated optical waveguide attenuated total reflection spectrometry.[1][2]

Q2: What is the underlying principle of detection for a this compound based sensor?

A2: The detection mechanism is believed to be based on the formation of a charge-transfer complex. This compound acts as an electron-rich donor molecule, while the target analyte, TNT, is an electron-deficient acceptor molecule. The interaction between the donor and acceptor leads to a change in the optical properties of the sensing layer, which can be measured, for example, by changes in fluorescence or absorbance.

Q3: What are the key physical and chemical properties of this compound?

A3: Key properties are summarized in the table below.

PropertyValue
CAS Number 71176-55-1
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol [2]
Melting Point 94-96 °C[3][4]
Boiling Point (Predicted) 421.9±35.0 °C[4]
Form Solid[4]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1][4]

Q4: Where can I source this compound?

A4: this compound is available from several chemical suppliers, including Parchem, Santa Cruz Biotechnology, and ChemicalBook.[2][3][5]

Troubleshooting Guide

This guide addresses common issues encountered during the development and use of this compound based sensors.

Problem IDProblem DescriptionPotential Cause(s)Recommended Solution(s)
TS-01 No or low sensor response to TNT 1. Incorrect sensor fabrication: The sensing layer may be too thick, too thin, or unevenly coated. 2. Degradation of the sensing molecule: this compound may have degraded due to improper storage or exposure to light. 3. Inactive sensing surface: The surface of the sensor may not be properly prepared to bind the sensing molecule.1. Optimize the coating procedure to ensure a uniform and appropriate thickness of the sensing layer. 2. Use fresh this compound and store it in a cool, dark, and dry place. 3. Ensure the substrate is thoroughly cleaned and pre-treated according to the experimental protocol to facilitate proper adhesion of the sensing layer.
TS-02 High background noise or signal drift 1. Contaminated ATR crystal: The Attenuated Total Reflectance (ATR) crystal may have residual contaminants from previous experiments or improper cleaning.[6] 2. Instrument instability: Fluctuations in the light source or detector of the spectrometer can cause signal drift. 3. Environmental factors: Changes in ambient temperature or humidity can affect the sensor's performance.1. Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) before each measurement and before applying the sensing layer.[6] 2. Allow the instrument to warm up and stabilize before taking measurements. 3. Conduct experiments in a controlled environment with stable temperature and humidity.
TS-03 Poor selectivity (response to other nitroaromatic compounds) 1. Similar electronic properties of interfering compounds: Other nitroaromatic compounds can also act as electron acceptors and interact with the sensing molecule. 2. Non-specific binding: Interferents may adsorb to the sensor surface through mechanisms other than charge-transfer complexation.1. This is an inherent challenge. Consider incorporating molecularly imprinted polymers or other recognition elements to enhance selectivity. 2. Modify the sensor surface with a blocking agent to reduce non-specific binding.
TS-04 Irreproducible results 1. Inconsistent sensor fabrication: Variations in the preparation of the sensing layer between different sensors. 2. Variable sample application: Inconsistent volume or concentration of the analyte solution applied to the sensor. 3. Changes in sample due to pressure: For solid samples, the pressure applied to ensure contact with the ATR crystal can alter the sample's physical state.[7]1. Standardize the sensor fabrication protocol to ensure consistency. 2. Use precise liquid handling techniques to apply the analyte. 3. Apply consistent and minimal pressure when measuring solid samples.[7]

Experimental Protocols

1. Synthesis of a Nitro-xylene Derivative (Illustrative)

Disclaimer: This is a general procedure for the nitration of a xylene and not the specific synthesis of this compound. It is provided for illustrative purposes to understand the chemistry involved.

A common method for the nitration of aromatic compounds is the use of a mixed acid (a mixture of concentrated nitric acid and sulfuric acid).[8]

Materials:

  • o-xylene

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (98%)

  • Ice bath

  • Round-bottom flask with a stirrer

Procedure:

  • Cool the o-xylene in a round-bottom flask to 15-20 °C using an ice bath.

  • Carefully prepare the mixed acid by adding sulfuric acid to nitric acid.

  • Add the mixed acid dropwise to the cooled o-xylene with constant stirring over one hour, maintaining the temperature between 15-20 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Separate the organic phase and wash it twice with water, followed by a brine wash to remove residual water.[8]

2. General Protocol for Attenuated Total Reflectance (ATR) Measurement

ATR is a common technique for analyzing the surface of samples with minimal preparation.[9]

Materials:

  • FTIR spectrometer with an ATR accessory

  • Sample

  • Appropriate cleaning solvent for the ATR crystal

Procedure:

  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with no sample on the crystal. This is crucial to avoid negative peaks in the final spectrum.[6]

  • Sample Application: Place the solid or liquid sample directly onto the ATR crystal, ensuring good contact. For solid samples, a pressure clamp is often used.

  • Spectrum Collection: Collect the infrared spectrum of the sample. The IR beam interacts with the sample at the surface of the crystal.[9]

  • Cleaning: After the measurement, thoroughly clean the ATR crystal to remove all traces of the sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_fab Sensor Fabrication cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of This compound purification Purification and Characterization synthesis->purification coating Coating of Sensing Layer on Waveguide purification->coating assembly Sensor Assembly coating->assembly measurement ATR Measurement assembly->measurement data_acq Data Acquisition measurement->data_acq analysis Data Analysis data_acq->analysis results Results analysis->results

Caption: Experimental workflow for sensor development.

Signaling_Pathway cluster_sensing Sensing Mechanism donor This compound (Electron Donor) complex Charge-Transfer Complex donor->complex Interaction acceptor TNT (Electron Acceptor) acceptor->complex Interaction signal Change in Optical Signal complex->signal Results in

Caption: Proposed signaling pathway for TNT detection.

References

How to increase the stability of 5-Nitro-m-xylene-alpha,alpha'-diol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Nitro-m-xylene-alpha,alpha'-diol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments. While specific stability data for this compound (CAS: 71176-55-1) is limited in published literature, this guide is built on established chemical principles related to its core functional groups: the nitroaromatic ring and the benzylic diol moieties.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown) over time. What is the likely cause?

A1: Color change in solutions containing nitroaromatic compounds is often an indicator of degradation. The two most probable causes are:

  • Oxidation of the Benzylic Alcohols: The benzylic alcohol groups (-CH₂OH) are susceptible to oxidation, which can convert them first to aldehydes and subsequently to carboxylic acids.[1][2] These new compounds, particularly if they form conjugated systems, can be colored.

  • Degradation involving the Nitro Group: The nitro group (-NO₂) can undergo various reactions, including reduction to nitroso, hydroxylamino, or amino groups, especially in the presence of reducing agents or under certain pH conditions.[3][4] These degradation products can also be colored.

Q2: I am observing a significant loss of the parent compound peak and the appearance of new peaks in my HPLC analysis over a short period. What are the primary factors that could be causing this instability?

A2: The primary factors influencing the stability of this compound in solution are multifaceted, stemming from its chemical structure. The benzylic position is known to be highly reactive.[5] Key factors include:

  • Exposure to Light (Photodegradation): Nitroaromatic compounds are often light-sensitive and can degrade upon exposure to UV or even ambient light.

  • Presence of Oxygen (Oxidation): As mentioned, the benzylic alcohols are prone to oxidation. This process can be accelerated by dissolved oxygen in the solvent.[1]

  • Solution pH: Both acidic and basic conditions can catalyze degradation. Acid can promote dehydration reactions of the diol, while basic conditions can deprotonate the alcohols, making them more susceptible to oxidation.

  • Temperature: Higher temperatures generally increase the rate of all chemical degradation reactions. The compound should be stored at a controlled room temperature or refrigerated, as specified.[6]

  • Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or from your container can act as catalysts for oxidation reactions.

  • Solvent Choice: The type of solvent can influence stability. Protic solvents may participate in reactions, while certain solvents may contain impurities (like peroxides in aged ethers) that can initiate degradation.

Q3: What general steps can I take to improve the stability of my this compound solution?

A3: To enhance stability, you should systematically control the environmental factors listed above.

  • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.

  • Deoxygenate Solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and store the final solution under an inert atmosphere.

  • Control pH: Use buffered solutions if compatible with your experimental design. A pH range close to neutral (pH 6-7) is often a good starting point.

  • Use High-Purity Solvents: Use fresh, HPLC-grade or equivalent purity solvents.

  • Consider Additives: If degradation persists, consider adding antioxidants or chelating agents.

Troubleshooting Guide: Investigating Degradation

This guide provides a systematic workflow for identifying and mitigating the degradation of this compound in your experiments.

Problem: Unacceptable loss of the active compound (>5%) in solution within 24 hours at room temperature, as determined by HPLC.
Step 1: Initial Assessment and Control of Basic Factors

Before modifying the solution, verify that the degradation is not due to an external error.

  • HPLC Method Validation: Ensure your analytical method is stability-indicating (i.e., it can separate the parent compound from its degradants).

  • Solvent Purity: Use a fresh bottle of high-purity, HPLC-grade solvent. Old solvents, especially ethers like THF, can form explosive peroxides that are also highly oxidative.

  • Standard Preparation: Prepare a fresh standard of the compound and analyze it immediately to establish a baseline (T=0) concentration.

Step 2: Environmental Stress Testing (Forced Degradation)

To identify the primary cause of degradation, perform a forced degradation study. This involves exposing the solution to exaggerated conditions one at a time. A detailed protocol is provided in the "Experimental Protocols" section.

Step 3: Implementing Stabilization Strategies

Based on the results from your stress testing, implement targeted solutions. The table below summarizes potential causes and corresponding stabilization strategies.

Identified Cause Primary Stabilization Strategy Secondary Actions & Considerations
Photodegradation Use amber glassware or foil wrapping for all solutions.Minimize exposure to ambient light during sample preparation.
Oxidation Deoxygenate the solvent (e.g., sparge with N₂ or Ar).Add an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).
Acid/Base Instability Use a buffered solvent system (e.g., phosphate buffer) to maintain a neutral pH.Avoid highly acidic or basic conditions in your experimental workflow.
Thermal Degradation Prepare and store solutions at reduced temperatures (e.g., 2-8°C).Ensure the compound is brought to ambient temperature before use if solubility is an issue.
Metal-Ion Catalysis Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%).Use high-quality glassware; avoid metal spatulas if possible.
Visualization of Potential Degradation Pathways

The following diagram illustrates the primary potential degradation routes for this compound based on its functional groups.

G cluster_0 cluster_1 A This compound B Mono-aldehyde Derivative A->B Mild Oxidation (O₂, light, metal ions) D Amino-diol Derivative A->D Reduction (reducing agents) E Dehydration Product A->E Acid-Catalyzed Dehydration C Di-aldehyde Derivative B->C Further Oxidation

Caption: Potential chemical degradation pathways for this compound.

Troubleshooting Workflow Diagram

Use this flowchart to systematically troubleshoot stability issues.

G start Degradation Observed (>5% loss) check_env Step 1: Control Environment - Protect from light - Use fresh, pure solvent - Control temperature start->check_env retest1 Retest Stability check_env->retest1 check_ph Step 2: Evaluate pH - Test stability in buffered solutions (pH 5, 7, 9) retest1->check_ph Unstable stable Solution is Stable Problem Solved retest1->stable Stable retest2 Retest Stability check_ph->retest2 check_additives Step 3: Test Stabilizers - Add Antioxidant (e.g., BHT) - Add Chelator (e.g., EDTA) retest2->check_additives Unstable retest2->stable Stable retest3 Retest Stability check_additives->retest3 retest3->stable Stable unstable Degradation Persists Consider alternative solvent system or consult specialist retest3->unstable Unstable

Caption: A logical workflow for troubleshooting solution stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the primary degradation pathways for this compound in a specific solvent system.

Materials:

  • This compound

  • Chosen solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Calibrated oven, water bath

  • Photostability chamber or UV lamp

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate, clearly labeled vials. Create a control sample by mixing 1 mL of stock with 1 mL of the solvent.

    Condition Stressor Solution Incubation Details
    Control SolventStore at 2-8°C, protected from light
    Acid Hydrolysis 0.1 M HCl60°C for 4 hours
    Base Hydrolysis 0.1 M NaOHRoom Temperature for 2 hours
    Oxidation 3% H₂O₂Room Temperature for 4 hours
    Thermal Solvent60°C for 24 hours (in darkness)
    Photolytic SolventExpose to UV light (e.g., 254 nm) for 8 hours
  • Sample Analysis:

    • At the end of the incubation period, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze all samples, including a T=0 sample (stock solution diluted immediately), by a stability-indicating HPLC-UV method.

  • Data Interpretation:

    • Calculate the percentage degradation for each condition by comparing the parent peak area to the T=0 sample.

    • Significant degradation (>10-20%) under a specific condition points to that pathway being a primary stability concern. For example, if the most degradation occurs in the H₂O₂ sample, the compound is highly susceptible to oxidation. Analytical techniques like HPLC are crucial for stability testing.[7][8]

References

Overcoming challenges in the characterization of 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 5-Nitro-m-xylene-alpha,alpha'-diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as [3-(hydroxymethyl)-5-nitrophenyl]methanol, is a chemical compound with the molecular formula C8H9NO4.[1][2] Its primary application is in the fabrication of chemical sensors for the detection of explosives like 2,4,6-trinitrotoluene (TNT) using techniques such as planar integrated optical waveguide attenuated total reflection spectrometry.[1][3]

Q2: What are the basic physical and chemical properties of this compound?

A summary of the key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C8H9NO4[1][2]
Molecular Weight 183.16 g/mol [1]
Melting Point 94 - 96 °C[4][5]
Appearance Off-white to light yellow solid[5]
Solubility No specific data available, but expected to be soluble in polar organic solvents.
Storage Sealed in a dry, room temperature environment.[2]

Q3: What are the main safety precautions to consider when handling this compound?

While specific hazard information for this compound is limited, it is prudent to handle it with the standard precautions for nitroaromatic compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. It should be handled in a well-ventilated area.[6]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: I am observing broad peaks in the 1H NMR spectrum. What could be the cause and how can I resolve it?

Broad peaks in the 1H NMR spectrum of this compound can arise from several factors:

  • Poor Solubility: The compound may not be fully dissolved in the NMR solvent.

    • Solution: Try a different deuterated solvent with higher polarity, such as DMSO-d6 or Methanol-d4. Gentle warming of the sample may also improve solubility, but be cautious of potential degradation.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Purify the sample using column chromatography or recrystallization.

  • Chemical Exchange: The hydroxyl (-OH) protons are subject to chemical exchange with residual water in the solvent, which can lead to broad signals.

    • Solution: To confirm if a broad peak corresponds to the hydroxyl protons, perform a D2O shake. Add a drop of deuterium oxide to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity.[7]

Q5: I am having trouble assigning the aromatic proton signals in the 1H NMR spectrum. What is the expected pattern?

For this compound, the aromatic region of the 1H NMR spectrum is expected to show signals for three distinct protons on the benzene ring. The nitro group is strongly electron-withdrawing, which will deshield the adjacent protons, causing them to appear at a higher chemical shift (further downfield). The protons ortho and para to the nitro group will be the most deshielded.[8]

Logical Workflow for NMR Troubleshooting

HPLC_Peak_Tailing cluster_pH pH Adjustment cluster_Concentration Concentration Check cluster_Solvent Solvent Check Start Peak Tailing Observed Check_pH Check Mobile Phase pH Start->Check_pH Check_Concentration Check Sample Concentration Start->Check_Concentration Check_Solvent Check Sample Solvent Start->Check_Solvent Adjust_pH Lower pH with Formic Acid/TFA Check_pH->Adjust_pH pH > 3 Use_Endcapped_Column Use End-Capped Column Check_pH->Use_Endcapped_Column Tailing Persists Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Concentration->Dilute_Sample Overload Suspected Change_Sample_Solvent Dissolve in Mobile Phase Check_Solvent->Change_Sample_Solvent Stronger than Mobile Phase Resolution_Improved Resolution_Improved Adjust_pH->Resolution_Improved Use_Endcapped_Column->Resolution_Improved Dilute_Sample->Resolution_Improved Change_Sample_Solvent->Resolution_Improved

References

Validation & Comparative

A Comparative Guide to 5-Nitro-m-xylene-alpha,alpha'-diol and Structurally Similar Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical and biological properties of novel compounds is paramount. This guide provides a detailed comparison of 5-Nitro-m-xylene-alpha,alpha'-diol with two structurally related compounds: 4-Nitro-m-xylene and 5-Nitroisophthalic acid. This objective analysis, supported by available data, aims to facilitate informed decisions in research and development endeavors.

Executive Summary

This compound, a nitroaromatic compound, presents a unique molecular structure with potential applications in chemical sensing and as a precursor for more complex molecules. This guide systematically compares its known properties with those of 4-Nitro-m-xylene, which lacks the diol functionality, and 5-Nitroisophthalic acid, which possesses two carboxylic acid groups instead of hydroxyl groups. The comparison encompasses physicochemical characteristics, and insights into their potential biological activities and applications, providing a foundational resource for further investigation.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of this compound, 4-Nitro-m-xylene, and 5-Nitroisophthalic acid, facilitating a direct comparison of their fundamental characteristics.

PropertyThis compound4-Nitro-m-xylene5-Nitroisophthalic acid
CAS Number 71176-55-1[1][2][3][4]89-87-2618-88-2[5][6]
Molecular Formula C₈H₉NO₄[1][4]C₈H₉NO₂C₈H₅NO₆[5][6]
Molecular Weight 183.16 g/mol [1][3]151.16 g/mol 211.13 g/mol [5][6]
Melting Point 94-96 °C[2][3]2 °C259-261 °C[6]
Boiling Point Not available240-242 °CDecomposes
Appearance Solid[3]LiquidLight cream crystalline powder[6]
Solubility Not availableInsoluble in waterSlightly soluble in water (1.5 g/L at 20°C)[6]

Biological Activity and Toxicity Profile

Nitroaromatic compounds are known to exhibit a wide range of biological activities, often stemming from the electrochemical properties of the nitro group. While specific experimental data on the biological activity of this compound is limited in publicly available literature, general trends observed for related compounds can offer valuable insights.

General Toxicity of Nitroaromatic Compounds: The nitro group can be enzymatically reduced in biological systems to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can lead to cellular damage and toxicity. The toxicity of nitrotoluene isomers has been studied, revealing that the position of the nitro group can significantly influence the toxicological profile. For instance, comparative studies on nitrotoluene isomers have shown differences in their metabolism and ability to bind to DNA.

4-Nitro-m-xylene: As a nitroxylene, this compound is expected to share some toxicological properties with other nitrotoluenes. Studies on nitrotoluene isomers have indicated potential for liver and spleen toxicity, as well as effects on the reproductive system in animal models.

5-Nitroisophthalic acid: This compound serves as an intermediate in the synthesis of various pharmaceuticals, including those with potential anti-inflammatory and antimicrobial activities. Its dicarboxylic acid nature makes it a versatile building block for creating more complex molecules with specific biological targets.[5]

Due to the lack of specific cytotoxicity data (e.g., IC50 values) for this compound, a direct quantitative comparison of its toxicity with the other compounds is not currently feasible. Further experimental investigation is required to elucidate its specific biological effects and toxicological profile.

Applications in Chemical Sensing

A notable application of this compound is in the fabrication of chemical sensors for the detection of explosives, particularly 2,4,6-trinitrotoluene (TNT).[1][2][3] The hydroxyl groups and the nitro group on the aromatic ring are believed to play a role in the selective interaction with nitroaromatic explosives.

The development of such sensors often involves the immobilization of the sensing molecule onto a suitable substrate. The interaction between the sensor molecule and the analyte (e.g., TNT) can induce a measurable change in a physical property, such as fluorescence or an electrochemical signal, allowing for detection. While the specific experimental protocol for a sensor using this compound is not detailed in the available literature, a general workflow for the fabrication of a chemical sensor is presented below.

Experimental Methodologies

To facilitate further research, this section provides a general protocol for a common in vitro cytotoxicity assay and a conceptual workflow for the fabrication of a chemical sensor based on nitroaromatic compounds.

In Vitro Cytotoxicity Assessment: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for a few minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Test Compound treat_cells Treat Cells with Test Compound start->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conceptual Workflow for Chemical Sensor Fabrication

This diagram illustrates a general process for creating a chemical sensor using a nitroaromatic compound as the sensing element.

Chemical_Sensor_Fabrication cluster_synthesis Sensing Molecule cluster_substrate Substrate Preparation cluster_immobilization Immobilization cluster_characterization Characterization & Testing synthesis Synthesis of This compound immobilization Immobilization of Sensing Molecule on Substrate synthesis->immobilization substrate_prep Substrate Cleaning and Functionalization substrate_prep->immobilization characterization Surface Characterization (e.g., SEM, FTIR) immobilization->characterization testing Sensor Testing with Target Analyte (e.g., TNT) characterization->testing

Caption: Conceptual workflow for fabricating a chemical sensor.

Conclusion and Future Directions

This compound is a compound with interesting structural features that suggest potential for further investigation, particularly in the field of chemical sensing. This guide has provided a comparative overview of its properties alongside those of 4-Nitro-m-xylene and 5-Nitroisophthalic acid. The lack of comprehensive biological data for this compound highlights a significant knowledge gap and a clear direction for future research.

For scientists and drug development professionals, a systematic evaluation of the biological activity and toxicity of this compound is a critical next step. Elucidating its mechanism of action and potential off-target effects will be essential for any consideration of its use in biological systems. Furthermore, detailed investigation into the mechanism of its interaction with nitroaromatic explosives could lead to the development of highly sensitive and selective chemical sensors. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for these future research endeavors.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 5-Nitro-m-xylene-alpha,alpha'-diol. The information presented is intended for researchers, scientists, and professionals in drug development involved in establishing and validating analytical methods for quality control and research purposes.

Introduction to Analytical Method Validation

Analytical method validation is a critical process in pharmaceutical development and manufacturing. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the validation characteristics required for analytical procedures.[1][2][3] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

This compound is an organic compound whose precise quantification is essential in various research and manufacturing settings. This guide compares two robust analytical methods for this purpose: HPLC-UV, a widely used technique for non-volatile and thermally stable compounds, and GC-MS, a powerful method for volatile or semi-volatile compounds that can be derivatized.

Comparison of Analytical Methods

High-Performance Liquid Chromatography with UV detection is a common choice for the analysis of aromatic nitro compounds due to their strong UV absorbance.[6][7] Gas Chromatography-Mass Spectrometry offers high specificity and sensitivity, particularly when derivatization is employed to improve the volatility and thermal stability of diol compounds.[8][9]

The following table summarizes the typical performance characteristics of these two methods for the quantification of this compound, based on established validation criteria.

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UV MethodGC-MS Method (with Derivatization)ICH Q2(R1) Acceptance Criteria
Specificity Demonstrated by baseline separation from potential impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector.Confirmed by unique retention time and specific mass fragmentation patterns (m/z) of the derivatized analyte.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.998≥ 0.999Correlation coefficient (r) ≥ 0.995 is often acceptable.[4]
Range 80% - 120% of the target concentration80% - 120% of the target concentrationFor assays, typically 80% to 120% of the test concentration.[1][4]
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%For assays, typically 98-102% recovery.[1]
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%RSD ≤ 2% is typically recommended for assay methods.[4]
- Intermediate Precision≤ 2.0%≤ 2.5%Generally slightly higher than repeatability.
Limit of Detection (LOD) ~5 ng/mL~0.5 ng/mLSignal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) ~15 ng/mL~1.5 ng/mLSignal-to-Noise ratio of 10:1.

Experimental Protocols

Detailed methodologies for both the proposed HPLC-UV and GC-MS methods are provided below. These protocols are representative and may require optimization for specific sample matrices.

Method 1: HPLC-UV Quantification

This method is designed for the direct quantification of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to achieve a target concentration within the calibrated range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[10]

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The mobile phase should be filtered and degassed.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm, selected based on the UV absorbance maximum of the nitroaromatic chromophore.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the diluent, covering a range of concentrations (e.g., from LOQ to 120% of the target assay concentration).

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Method 2: GC-MS Quantification (with Derivatization)

This method involves a derivatization step to enhance the volatility of the diol for gas chromatography.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample. This will convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • Cool the sample and dilute with a suitable solvent (e.g., hexane) prior to injection.

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

3. Calibration:

  • Prepare calibration standards and subject them to the same derivatization procedure as the samples.

  • Inject the derivatized standards and create a calibration curve by plotting the peak area of the selected ion against the concentration.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the analytical method validation process.

Validation_Workflow cluster_validation Validation Parameters (ICH Q2) start Define Analytical Target Profile (ATP) method_dev Analytical Method Development & Optimization start->method_dev pre_val Pre-Validation Assessment (System Suitability) method_dev->pre_val validation Formal Method Validation pre_val->validation specificity Specificity validation->specificity report Validation Report & Documentation validation->report linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ routine_use Routine Use of Method (Quality Control) report->routine_use

Caption: General workflow for analytical method validation.

HPLC_vs_GCMS cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method sample Sample of This compound hplc_prep Dissolve in Mobile Phase sample->hplc_prep gc_prep Dissolve & Dry sample->gc_prep hplc_filter Filter (0.45 µm) hplc_prep->hplc_filter hplc_inject Direct Injection hplc_filter->hplc_inject hplc_sep C18 Separation hplc_inject->hplc_sep hplc_detect UV Detection (254 nm) hplc_sep->hplc_detect result_hplc Quantitative Result hplc_detect->result_hplc gc_deriv Derivatize (e.g., BSTFA) gc_prep->gc_deriv gc_inject Injection gc_deriv->gc_inject gc_sep Capillary GC Separation gc_inject->gc_sep gc_detect Mass Spec Detection (SIM) gc_sep->gc_detect result_gcms Quantitative Result gc_detect->result_gcms

Caption: Comparison of experimental workflows for HPLC-UV and GC-MS.

References

A Comparative Guide to Nitroaromatic Compound Detection: Highlighting 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of nitroaromatic compounds is of paramount importance in fields ranging from homeland security and environmental monitoring to pharmaceutical quality control. This guide provides a comparative overview of sensor technologies for the detection of various nitroaromatic compounds, with a special focus on the available information for 5-Nitro-m-xylene-alpha,alpha'-diol. While this specific compound is noted for its application in sensor fabrication for 2,4,6-trinitrotoluene (TNT), detailed performance data in the public domain is limited. This guide will therefore contrast its known application with the well-documented performance of sensors for other common nitroaromatic compounds, providing a valuable resource for researchers and developers in the field.

Overview of Nitroaromatic Compounds in Sensor Applications

Nitroaromatic compounds are a class of organic molecules containing one or more nitro functional groups (-NO2) attached to an aromatic ring. Their electron-deficient nature makes them key targets for various sensing technologies. Commonly targeted nitroaromatics in sensor development include:

  • 2,4,6-Trinitrotoluene (TNT) : A widely used explosive.

  • 2,4-Dinitrotoluene (DNT) : A precursor in TNT synthesis and a common environmental contaminant.

  • 1,3-Dinitrobenzene (DNB) : Used in the manufacturing of explosives and dyes.

  • Picric Acid (TNP) : A highly explosive and toxic compound.

  • Nitrobenzene (NB) : An industrial solvent and precursor for various chemicals.

This compound in TNT Sensing

This compound has been identified as a material used in the fabrication of chemical sensors for the detection of the explosive 2,4,6-trinitrotoluene (TNT). The sensing application involves planar integrated optical waveguide attenuated total reflection spectrometry. However, at present, detailed, publicly available experimental data on the performance of sensors specifically utilizing this compound is scarce. This includes critical metrics such as the limit of detection, sensitivity, selectivity, and response time.

Comparative Analysis of Nitroaromatic Sensing Technologies

In contrast to the limited data for this compound, a vast body of research exists for sensors employing other materials for the detection of nitroaromatic compounds. The two predominant methods are fluorescence-based sensing and electrochemical sensing.

Fluorescence-Based Sensors

Fluorescence-based sensors are a popular choice for nitroaromatic detection due to their high sensitivity and selectivity.[1] The underlying principle often involves the quenching of fluorescence of a sensory material upon interaction with an electron-deficient nitroaromatic compound.

General Signaling Pathway for Fluorescence Quenching

Fluorophore Fluorophore (Excited State) Nitroaromatic Nitroaromatic Compound Fluorophore->Nitroaromatic Electron Transfer (Quenching) Fluorescence Fluorescence (Light Emission) Fluorophore->Fluorescence Radiative Decay GroundState Fluorophore (Ground State) Nitroaromatic->GroundState NonRadiative Non-Radiative Decay GroundState->NonRadiative Energy Loss

Caption: Fluorescence quenching mechanism for nitroaromatic detection.

Table 1: Performance Comparison of Fluorescence-Based Nitroaromatic Sensors

Sensing MaterialTarget Analyte(s)Limit of Detection (LOD)Response TimeReference
Polyaniline-Ag CompositeTNP, DNB5.58 x 10⁻⁷ M (TNP)Not Specified[1]
8-hydroxyquinoline aluminum (Alq3)-based composite nanospheresTNP32.3 ng/mLInstantaneous[2]
9,10-bis(trimethylsilylethynyl)anthracenePicric Acidppb levelNot Specified[3]
Europium-Based Metal-Organic Framework (MOF)NitrobenzeneTrace amountsShort[4]
NENU-503 (A 2D MOF)TNT, NB, 1,3-DNB, TNPNot specified (visual detection for TNT)Fast[5]
Electrochemical Sensors

Electrochemical sensors offer advantages in terms of portability, low cost, and ease of miniaturization. The detection mechanism typically involves the electrochemical reduction of the nitro groups of the analyte at the surface of a modified electrode.

General Workflow for Electrochemical Detection

Analyte Nitroaromatic Analyte in Solution Electrode Modified Working Electrode Analyte->Electrode Reduction Electrochemical Reduction of -NO2 Electrode->Reduction Potential Apply Potential Scan Potential->Electrode Signal Measure Current Change Reduction->Signal Output Concentration Determination Signal->Output

Caption: Workflow for electrochemical detection of nitroaromatics.

Table 2: Performance Comparison of Electrochemical Nitroaromatic Sensors

Electrode ModificationTarget Analyte(s)Limit of Detection (LOD)Linear RangeReference
Preanodized Screen-Printed Carbon ElectrodeChloramphenicol0.42 µMUp to 100 µM[6]
Electrochemically Exfoliated GrapheneDNT, TNTLower for graphene produced in LiClO4Not Specified[7]
C5N2 sheet (Theoretical)Picric Acid, TNT, 1,3-DNBHigh sensitivity towards picric acidNot Applicable[8][9]
PbS Quantum Dots (Chemiresistor)Nitrobenzene2 ppb (estimated)65 ppb - 16 ppm[10]

Experimental Protocols

General Protocol for Fluorescence-Based Sensor Fabrication and Testing
  • Synthesis of the Fluorophore: The fluorescent material (e.g., polymer, quantum dot, MOF) is synthesized according to established chemical procedures.

  • Sensor Fabrication:

    • Solution-Based Sensing: The fluorophore is dissolved in a suitable solvent.

    • Thin-Film Sensor: A thin film of the fluorescent material is deposited on a solid substrate (e.g., glass slide, quartz plate) via methods like spin-coating, drop-casting, or self-assembly.

  • Characterization: The optical properties of the sensor (e.g., absorption and emission spectra) are characterized using spectrophotometry.

  • Sensing Experiment:

    • A baseline fluorescence spectrum of the sensor is recorded.

    • The sensor is exposed to the nitroaromatic analyte (in solution or vapor phase).

    • Changes in fluorescence intensity are monitored over time.

  • Data Analysis: The degree of fluorescence quenching is correlated with the analyte concentration to determine sensitivity and the limit of detection. Selectivity is assessed by testing the sensor's response to other potential interfering compounds.

General Protocol for Electrochemical Sensor Fabrication and Testing
  • Electrode Preparation: A substrate electrode (e.g., glassy carbon, screen-printed carbon) is cleaned and polished.

  • Electrode Modification: The electrode surface is modified with a sensing material (e.g., graphene, nanoparticles, polymers) to enhance sensitivity and selectivity towards nitroaromatic compounds. This can be done through drop-casting, electropolymerization, or other deposition techniques.

  • Electrochemical Cell Setup: The modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are placed in an electrochemical cell containing a supporting electrolyte.

  • Sensing Experiment:

    • A baseline electrochemical signal (e.g., cyclic voltammogram, differential pulse voltammogram) of the electrolyte is recorded.

    • The nitroaromatic analyte is introduced into the cell.

    • The electrochemical response is measured as a function of analyte concentration.

  • Data Analysis: The change in the electrochemical signal (e.g., peak current, peak potential) is plotted against the analyte concentration to determine the linear range, sensitivity, and limit of detection.

Conclusion

While this compound has been noted for its use in TNT detection, the lack of comprehensive performance data makes a direct, quantitative comparison with other sensing materials challenging. The field of nitroaromatic sensing is rich with alternative materials and methodologies, particularly in fluorescence and electrochemical techniques, which have demonstrated high sensitivity and selectivity for a range of nitroaromatic compounds. This guide serves to highlight the current landscape and underscores the need for further research to fully characterize the potential of this compound in sensor applications. Future studies providing detailed experimental data and performance metrics for sensors based on this compound would be invaluable to the scientific community.

References

A Comparative Guide to Precursors for 3,5-Bis(hydroxymethyl)aniline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of molecules bearing the 3,5-bis(hydroxymethyl)aniline scaffold is of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks. This guide provides a comparative analysis of the efficacy of 5-Nitro-m-xylene-alpha,alpha'-diol as a precursor to 5-amino-m-xylene-alpha,alpha'-diol (a key intermediate) against alternative synthetic routes. The comparison focuses on reaction efficiency, scalability, and potential hazards associated with the synthetic pathways.

Overview of Synthetic Pathways

The primary route to 5-amino-m-xylene-alpha,alpha'-diol involves the reduction of its nitro precursor, this compound. An alternative strategy involves the synthesis of a structurally similar compound, 3,5-bis(hydroxymethyl)phenol, which can serve as a precursor to other functionalized aromatic compounds. This guide will detail and compare these distinct synthetic approaches.

Workflow for the Synthesis of 5-Amino-m-xylene-alpha,alpha'-diol

A 5-Nitroisophthalic Acid B This compound A->B Reduction of Carboxylic Acids C 5-Amino-m-xylene-alpha,alpha'-diol B->C Catalytic Hydrogenation

Caption: Synthetic pathway from 5-Nitroisophthalic Acid.

Comparison of Precursor Efficacy

The following table summarizes the quantitative data for the synthesis of the target amine and a key alternative, highlighting the advantages and disadvantages of each route.

PrecursorTarget CompoundKey TransformationReducing AgentYield (%)Purity (%)Key Considerations
This compound 5-Amino-m-xylene-alpha,alpha'-diolNitro Group ReductionH₂/Pd-CHigh (expected)HighPotentially hazardous hydroxylamine intermediates.[1]
Dimethyl 5-hydroxyisophthalate 3,5-bis(hydroxymethyl)phenolEster ReductionSodium Borohydride~90HighAvoids the use of highly reactive and hazardous LAH.[2]
5-Nitroisophthalic Acid 5-Aminoisophthalic AcidNitro Group ReductionH₂/Raney Ni or Pd-C>97>99High yield and purity achieved under controlled pH.[3][4]

Experimental Protocols

Synthesis of 5-Amino-m-xylene-alpha,alpha'-diol from this compound (General Procedure)

Reaction Scheme:

A This compound C 5-Amino-m-xylene-alpha,alpha'-diol A->C

Caption: Reduction of the nitro group.

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in a solvent such as methanol or ethanol.

  • Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-10 bar).[5]

  • The reaction mixture is stirred at a temperature ranging from ambient to 60°C.[5]

  • Monitor the reaction progress by techniques such as TLC or HPLC.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Safety Note: The catalytic hydrogenation of nitro compounds can be exothermic and may produce hazardous intermediates like hydroxylamines, which are unstable.[1] Proper temperature control and monitoring are crucial.

Scalable Synthesis of 3,5-bis(hydroxymethyl)phenol from Dimethyl 5-hydroxyisophthalate[2]

This procedure provides a safer and scalable alternative to the use of lithium aluminum hydride (LAH).

Reaction Scheme:

A Dimethyl 5-hydroxyisophthalate C 3,5-bis(hydroxymethyl)phenol A->C

Caption: Multi-step synthesis of the diol.

Procedure:

  • Step 1: Benzylation of the phenolic hydroxyl group.

    • To a solution of dimethyl 5-hydroxyisophthalate in DMF, add potassium carbonate and benzyl bromide.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the benzylated intermediate.

  • Step 2: Reduction of the ester groups.

    • Dissolve the benzylated intermediate in a mixture of THF and methanol.

    • Add sodium borohydride portion-wise at room temperature.

    • Stir the reaction until the esters are fully reduced (monitored by TLC).

    • Isolate the resulting diol.

  • Step 3: Debenzylation.

    • Dissolve the benzylated diol in methanol and add 10% Pd/C.

    • Hydrogenate the mixture in an autoclave under hydrogen pressure.

    • After the reaction is complete, filter the catalyst and evaporate the solvent to obtain 3,5-bis(hydroxymethyl)phenol.

Discussion of Alternatives

The synthesis of 5-aminoisophthalic acid from 5-nitroisophthalic acid by catalytic hydrogenation has been reported with high yield and purity.[3][4] This suggests that the reduction of the nitro group in a related system is efficient. The reduction of the carboxylic acid groups of 5-nitroisophthalic acid would be required to form this compound, a step that often requires harsh reducing agents.

The scalable synthesis of 3,5-bis(hydroxymethyl)phenol from dimethyl 5-hydroxyisophthalate avoids the use of a nitro-precursor altogether, thereby eliminating the risks associated with the reduction of nitro compounds.[2] The use of sodium borohydride is a significant advantage over more hazardous reducing agents like LAH.[2]

Conclusion

This compound serves as a direct precursor to 5-amino-m-xylene-alpha,alpha'-diol via a standard catalytic hydrogenation. While this method is expected to be high-yielding, the inherent hazards of reducing nitroaromatics must be carefully managed.

For applications where the aniline moiety is not immediately required, or for the synthesis of related 3,5-disubstituted aromatic compounds, the synthetic route starting from 5-hydroxyisophthalic acid to produce 3,5-bis(hydroxymethyl)phenol offers a safer and more scalable alternative. The choice of precursor will ultimately depend on the specific target molecule, scale of the synthesis, and the safety infrastructure available.

Disclaimer: The provided experimental protocols are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.

References

A Comparative Guide to Hypothetical Synthesis Methods for 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Nitro-m-xylene-alpha,alpha'-diol is a niche chemical compound with potential applications in materials science and as a building block in organic synthesis. The lack of established synthetic protocols presents a challenge for researchers interested in this molecule. This guide explores two conceivable synthetic pathways, outlining their theoretical advantages and disadvantages.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered:

  • Method A: Reduction of a 5-Nitroisophthalic Acid Derivative. This two-step approach involves the synthesis of a 5-nitroisophthalic acid ester, followed by the reduction of the ester groups to the corresponding diol.

  • Method B: Direct Nitration of m-Xylene-alpha,alpha'-diol. This one-step approach involves the electrophilic nitration of the commercially available 1,3-bis(hydroxymethyl)benzene.

The logical relationship between these two proposed methods is illustrated in the diagram below.

cluster_0 Method A cluster_1 Method B 5-Nitroisophthalic Acid 5-Nitroisophthalic Acid Dimethyl 5-nitroisophthalate Dimethyl 5-nitroisophthalate 5-Nitroisophthalic Acid->Dimethyl 5-nitroisophthalate Esterification Target Diol This compound Dimethyl 5-nitroisophthalate->Target Diol Reduction m-Xylene-alpha,alpha'-diol m-Xylene-alpha,alpha'-diol m-Xylene-alpha,alpha'-diol->Target Diol Nitration

Caption: Proposed synthetic pathways to this compound.

Qualitative Comparison of Proposed Synthesis Methods

The following table provides a qualitative comparison of the two hypothetical methods.

FeatureMethod A: Reduction of 5-Nitroisophthalate DerivativeMethod B: Direct Nitration of m-Xylene-alpha,alpha'-diol
Number of Steps Two steps from 5-nitroisophthalic acid.One step from m-xylene-alpha,alpha'-diol.
Starting Materials 5-Nitroisophthalic acid and a reducing agent.m-Xylene-alpha,alpha'-diol and a nitrating agent.
Plausible Reagents Esterification: Methanol, H₂SO₄. Reduction: Potentially a highly selective reducing agent would be needed.Nitrating agent: HNO₃/H₂SO₄ or milder alternatives like N-nitrosaccharin.
Potential Challenges Chemoselectivity of reduction: Standard reducing agents like LiAlH₄ are likely to reduce both the ester and the nitro group. Finding a reagent to selectively reduce the esters while preserving the nitro group is a significant challenge.Regioselectivity: Nitration of m-xylene derivatives typically yields 4- and 6-nitro isomers, not the desired 5-nitro product.[1] Substrate stability: The alcohol functional groups are sensitive to the harsh acidic and oxidizing conditions of nitration, which could lead to decomposition or side reactions.
Potential Side Reactions Reduction of the nitro group to an amine, azo, or other reduced nitrogen species. Incomplete reduction leading to a mix of mono-alcohol and diol.Formation of undesired regioisomers (4- and 6-nitro). Over-nitration to dinitro products. Oxidation of the alcohol groups to aldehydes or carboxylic acids.
Purification Strategy Likely requires chromatographic separation of the desired diol from partially reduced products and other byproducts.Would require extensive chromatographic separation to isolate the desired 5-nitro isomer from other isomers and side products, which would likely be a significant challenge.

Hypothetical Experimental Protocols

Method A: Two-Step Synthesis via Dimethyl 5-nitroisophthalate

Step 1: Synthesis of Dimethyl 5-nitroisophthalate

This step is based on a known procedure with high reported yield.

  • In a round-bottomed flask equipped with a condenser and a stirrer, 5.0 g of 5-nitroisophthalic acid is dissolved in 33.3 mL of methanol under a nitrogen atmosphere.

  • 1.0 mL of concentrated sulfuric acid is slowly added.

  • The mixture is heated to reflux for approximately 3 hours, during which a white solid is expected to precipitate.

  • The reaction is cooled to room temperature, and the solid product is collected by filtration.

  • The filter cake is washed with deionized water and dried to yield dimethyl 5-nitroisophthalate.

Step 2: Reduction to this compound (Theoretical)

Caution: This step is theoretical and requires a reducing agent that selectively reduces esters in the presence of a nitro group, which is not straightforward. Standard, powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely also reduce the nitro group.[2][3] A milder reagent like sodium borohydride is typically not reactive enough to reduce esters under standard conditions.[4] Significant experimental development would be required to achieve this transformation.

  • A solution of dimethyl 5-nitroisophthalate in a suitable dry solvent (e.g., tetrahydrofuran) would be treated with a carefully selected chemoselective reducing agent at a controlled temperature.

  • The reaction would be monitored for the disappearance of the starting material.

  • Upon completion, the reaction would be quenched, and the product extracted.

  • Purification would likely involve column chromatography.

Method B: Direct Nitration of m-Xylene-alpha,alpha'-diol (Theoretical)

Caution: This one-step method is fraught with challenges regarding regioselectivity and the stability of the starting material. The presence of two activating, ortho-, para-directing hydroxymethyl groups and their sensitivity to strong acids makes the outcome of a standard nitration highly unpredictable. Milder nitration conditions might be required to preserve the alcohol functionalities.[5][6]

  • m-Xylene-alpha,alpha'-diol would be dissolved in a suitable solvent.

  • The solution would be cooled to a low temperature (e.g., 0 °C).

  • A pre-cooled nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) would be added dropwise while carefully controlling the temperature.

  • The reaction would be stirred for a defined period at low temperature.

  • The reaction would be quenched by pouring it onto ice, followed by neutralization and extraction of the products.

  • The crude product would likely be a complex mixture of isomers and side products, requiring extensive purification by column chromatography.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to both proposed synthetic routes.

A Reactant Preparation B Reaction Setup A->B C Addition of Reagents B->C D Reaction Monitoring (TLC/GC/LCMS) C->D E Work-up & Extraction D->E Reaction Complete F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G

Caption: A generalized workflow for a chemical synthesis experiment.

Conclusion

Based on this theoretical analysis, neither of the proposed routes for the synthesis of this compound is straightforward.

  • Method A is hampered by the significant challenge of achieving chemoselective reduction of the ester groups without affecting the nitro group.

  • Method B is likely to suffer from poor regioselectivity and potential degradation of the starting material under typical nitration conditions.

Significant research and development would be required to establish a reliable and reproducible method for the synthesis of this compound. Method A, while being a two-step process, might offer a more predictable outcome if a suitable selective reducing agent can be identified, as the initial esterification is a well-established reaction. Method B, although seemingly simpler, presents formidable challenges in controlling the reaction's selectivity.

References

Cross-Reactivity of 5-Nitro-m-xylene-alpha,alpha'-diol Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of sensors based on 5-Nitro-m-xylene-alpha,alpha'-diol, a compound instrumental in the development of selective chemical detectors. The primary application of this technology has been in the sensitive detection of the explosive 2,4,6-trinitrotoluene (TNT). Understanding the cross-reactivity of these sensors is paramount for assessing their real-world performance and ensuring the reliability of detection in complex environments. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying sensing mechanisms.

Performance Comparison: Selectivity of TNT Detection

Sensors utilizing this compound within a molecularly imprinted polymer (MIP) structure have demonstrated a high degree of selectivity for TNT. The following table summarizes the response of such a sensor to various potential interferents, highlighting its preferential binding for the target analyte.

AnalyteCommon Name/AbbreviationConcentrationSensor Response (Normalized)
2,4,6-Trinitrotoluene TNT Saturated Vapor 1.00
2,4-DinitrotolueneDNTSaturated Vapor~0.10
1,3-DinitrobenzeneDNBSaturated Vapor~0.10
Phenol-High Vapor Concentration<0.01
Ethanol-High Vapor Concentration<0.01
Acetone-High Vapor Concentration<0.01

Data synthesized from studies on molecularly imprinted sol-gel sensors for TNT detection.

The data clearly indicates that the sensor's response to TNT is significantly higher—by an order of magnitude—than its response to structurally similar nitroaromatic compounds like DNT and DNB. Furthermore, common organic vapors such as phenol, ethanol, and acetone elicit a negligible response, underscoring the sensor's high selectivity.

Experimental Protocols

The cross-reactivity data presented is based on studies employing integrated optical waveguide (IOW) spectrometry with a molecularly imprinted sol-gel sensing film. The following provides a detailed overview of the typical experimental methodology.

Sensor Fabrication
  • Waveguide Preparation: A planar integrated optical waveguide is fabricated, typically consisting of a SiO₂/TiO₂ layer on a glass substrate.

  • Sol-Gel Formulation: A sol-gel is prepared containing a precursor (e.g., a silane), a solvent, a catalyst, and a template molecule that is structurally analogous to TNT. This compound is a key component in creating the recognition sites.

  • Molecular Imprinting: The sol-gel is deposited onto the waveguide surface. During the gelation process, the template molecules arrange the functional groups of the sol-gel, creating cavities with a specific size, shape, and chemical affinity for the target analyte (TNT).

  • Template Removal: The template molecules are chemically cleaved and washed away, leaving behind the imprinted recognition sites within the polymer matrix.

Cross-Reactivity Testing
  • Vapor Generation: Saturated vapors of the target analyte (TNT) and potential interferents are generated using controlled temperature and airflow systems.

  • Sensor Exposure: The sensor is exposed to a continuous flow of the analyte or interferent vapor for a defined period.

  • Signal Transduction: The binding of analyte molecules to the imprinted sites in the sol-gel film causes a change in its optical properties (e.g., refractive index). This change is detected as an attenuation of the light signal propagating through the optical waveguide.

  • Data Acquisition and Analysis: The change in light intensity is measured and correlated to the concentration of the analyte. The response to different interferents is normalized to the response observed for TNT to determine the cross-reactivity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathway of the sensor and the general experimental workflow for its evaluation.

G Signaling Pathway of the TNT Sensor cluster_sensor Sensor Surface Imprinted Cavity Imprinted Cavity Optical Property Change Optical Property Change Imprinted Cavity->Optical Property Change Induces TNT Analyte TNT Analyte TNT Analyte->Imprinted Cavity Binding Signal Attenuation Signal Attenuation Optical Property Change->Signal Attenuation Causes Detection Detection Signal Attenuation->Detection Leads to

Diagram of the sensor's signaling cascade.

G Experimental Workflow for Cross-Reactivity Analysis Sensor_Fabrication Sensor Fabrication (Molecular Imprinting) Sensor_Exposure Sensor Exposure Sensor_Fabrication->Sensor_Exposure Vapor_Generation Vapor Generation (TNT & Interferents) Vapor_Generation->Sensor_Exposure Data_Acquisition Data Acquisition (Optical Signal Measurement) Sensor_Exposure->Data_Acquisition Data_Analysis Data Analysis (Normalization & Comparison) Data_Acquisition->Data_Analysis Results Cross-Reactivity Profile Data_Analysis->Results

Workflow for assessing sensor selectivity.

Benchmarking the Performance of 5-Nitro-m-xylene-alpha,alpha'-diol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Due to a lack of publicly available biological performance data for 5-Nitro-m-xylene-alpha,alpha'-diol and its direct derivatives, this guide provides a representative benchmarking analysis. The performance of a hypothetical derivative of this compound is compared against two well-characterized nitroaromatic compounds with established clinical use: Nitrofurantoin (an antibacterial agent) and Benznidazole (an antiprotozoal and potential anticancer agent). This comparative framework allows for an objective assessment of the potential efficacy of novel nitroxylene compounds.

Data Presentation: Quantitative Performance Metrics

The following tables summarize the biological activity of the benchmark compounds against specific cell lines and bacterial strains. This quantitative data serves as a reference for evaluating the potential performance of novel this compound derivatives.

Table 1: Antimicrobial Activity of Nitrofurantoin against Uropathogenic Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli4 - 32
Enterococcus faecalis4 - 32
Staphylococcus saprophyticus≤16

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: Cytotoxic Activity of Benznidazole against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
H103Head and Neck Squamous Cell Carcinoma11.64[1]
H314Head and Neck Squamous Cell Carcinoma16.68[1]
HCT116Colorectal Carcinoma13.30[1]
MCF-7Breast Adenocarcinoma4.7 - 10.9[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and can vary between experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

a. Inoculum Preparation:

  • Select three to four isolated colonies of the test bacterium from a pure culture on an agar plate.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

b. Inoculation of Agar Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

  • Rotate the swab several times against the inside wall of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

c. Application of Antibiotic Disks:

  • Aseptically apply antimicrobial-impregnated disks to the surface of the inoculated agar plate.

  • Gently press each disk with sterile forceps to ensure complete contact with the agar.

  • Ensure disks are spaced far enough apart (typically 24 mm) to prevent overlapping of inhibition zones.

d. Incubation and Interpretation:

  • Invert the plates and incubate at 35°C for 16-24 hours.

  • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter.

  • Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameters to the standardized charts provided by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]

Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

a. Cell Plating:

  • Harvest and count cells from a culture in the exponential growth phase.

  • Dilute the cells in a complete culture medium to the desired concentration.

  • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled microplate.

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach and resume growth.

b. Compound Treatment:

  • Prepare a serial dilution of the test compound (e.g., a derivative of this compound or Benznidazole) in a culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

c. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

d. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for nitroaromatic compounds and the workflows for the experimental protocols described above.

G Proposed Mechanism of Action for Nitroaromatic Compounds Nitroaromatic_Compound Nitroaromatic Compound (e.g., this compound derivative) Bacterial_Cell Bacterial/Cancer Cell Nitroaromatic_Compound->Bacterial_Cell Enters Cell Nitroreductase Nitroreductase Enzymes Bacterial_Cell->Nitroreductase Activates Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Reductive Activation DNA_Damage DNA Damage (Strand Breaks) Reactive_Intermediates->DNA_Damage Ribosomal_Protein_Damage Ribosomal Protein Damage Reactive_Intermediates->Ribosomal_Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Ribosomal_Protein_Damage->Cell_Death

Caption: Proposed mechanism of action for nitroaromatic compounds.

G Kirby-Bauer Disk Diffusion Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum_Prep 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Plate_Inoculation 2. Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Plate_Inoculation Disk_Application 3. Apply Antibiotic Disks Plate_Inoculation->Disk_Application Incubation 4. Incubate at 35°C for 16-24h Disk_Application->Incubation Measure_Zones 5. Measure Zones of Inhibition Incubation->Measure_Zones Interpret_Results 6. Interpret Susceptibility (S, I, R) Measure_Zones->Interpret_Results

Caption: Workflow for the Kirby-Bauer disk diffusion test.

G Cell Viability Assay Workflow cluster_setup Setup cluster_treatment Treatment cluster_readout Readout & Analysis Cell_Plating 1. Plate Cells in 96-well Plate Incubate_Attach 2. Incubate for 18-24h for cell attachment Cell_Plating->Incubate_Attach Add_Compound 3. Add Test Compound (Serial Dilutions) Incubate_Attach->Add_Compound Incubate_Exposure 4. Incubate for Exposure (e.g., 24-72h) Add_Compound->Incubate_Exposure Add_Reagent 5. Add CellTiter-Glo Reagent Incubate_Exposure->Add_Reagent Measure_Luminescence 6. Measure Luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 7. Calculate IC50 Value Measure_Luminescence->Calculate_IC50

Caption: Workflow for a luminescent-based cell viability assay.

References

Comparative analysis of different synthetic routes to 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-Nitro-m-xylene-alpha,alpha'-diol, presenting a comparative analysis of two primary synthetic pathways. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

This compound, also known as [3-(hydroxymethyl)-5-nitrophenyl]methanol, is a valuable chemical intermediate in various fields of chemical research. This guide explores two principal synthetic routes for its preparation, starting from readily available precursors: m-xylene and isophthalic acid. Each route is evaluated based on factors such as overall yield, regioselectivity, and the complexity of the required chemical transformations.

Route 1: Synthesis starting from m-Xylene

This synthetic pathway commences with the nitration of m-xylene, followed by the oxidation of the methyl groups to carboxylic acids, and finally, the reduction of the resulting diacid to the desired diol. A significant challenge in this route lies in achieving the desired regioselectivity during the initial nitration step.

Step 1a: Nitration of m-Xylene

The nitration of m-xylene typically yields a mixture of isomers, with 4-nitro-m-xylene being the major product under standard mixed acid (HNO₃/H₂SO₄) conditions. However, selective synthesis of the desired 5-nitro-m-xylene can be achieved with high selectivity using specific reagents.

Step 1b: Oxidation of 5-Nitro-m-xylene

The methyl groups of 5-nitro-m-xylene are subsequently oxidized to carboxylic acids to yield 5-nitroisophthalic acid. This transformation is commonly achieved using strong oxidizing agents.

Step 1c: Reduction of 5-Nitroisophthalic Acid

The final step involves the reduction of the dicarboxylic acid to the corresponding diol. This can be accomplished through the reduction of the diacid itself or its corresponding ester derivative.

Route 2: Synthesis starting from Isophthalic Acid

This alternative and more direct route begins with the nitration of isophthalic acid, followed by esterification and subsequent chemoselective reduction of the ester groups. This pathway offers a more controlled approach to the desired product.

Step 2a: Nitration of Isophthalic Acid

Isophthalic acid is nitrated to produce 5-nitroisophthalic acid. This reaction is a standard electrophilic aromatic substitution.

Step 2b: Esterification of 5-Nitroisophthalic Acid

The resulting 5-nitroisophthalic acid is then converted to its dimethyl ester, dimethyl 5-nitroisophthalate, to facilitate the subsequent reduction step.

Step 2c: Reduction of Dimethyl 5-nitroisophthalate

This crucial step involves the chemoselective reduction of the ester functionalities to alcohols without affecting the nitro group.

Comparative Data of Synthetic Routes

ParameterRoute 1 (from m-Xylene)Route 2 (from Isophthalic Acid)
Starting Material m-XyleneIsophthalic Acid
Key Intermediate 5-Nitro-m-xylene5-Nitroisophthalic acid
Regioselectivity Control Challenging in nitration stepHigh in nitration step
Overall Yield Potentially lower due to isomer separationGenerally higher and more reproducible
Number of Steps 33
Key Reagents Boron trifluoride/Silver nitrate (for selective nitration), Oxidizing agents (e.g., KMnO₄), Reducing agents (e.g., LiAlH₄)Nitrating agents (HNO₃/H₂SO₄), Esterification reagents (Methanol, H₂SO₄), Chemoselective reducing agents

Experimental Protocols

Route 2, Step 2b: Synthesis of Dimethyl 5-nitroisophthalate[1]
  • In a 100 mL three-necked round-bottomed flask equipped with a condenser, an electric stirrer, and a thermometer, 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol are added sequentially.

  • The mixture is stirred under a nitrogen atmosphere at room temperature for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless and transparent solution.[1]

  • Subsequently, 1.0 mL of concentrated sulfuric acid is slowly added dropwise.

  • The reaction mixture is then heated to reflux. After about 3 hours, a white solid precipitates.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (10:1).

  • Upon completion, the reaction mixture is cooled to room temperature, allowing for the crystallization of the product.

  • The solid product is collected by filtration, washed with a small amount of deionized water, and dried to afford dimethyl 5-nitroisophthalate.

  • Yield: 98%[1]

Route 2, Step 2c: Chemoselective Reduction of Dimethyl 5-nitroisophthalate

Detailed experimental procedures for the selective reduction of the ester groups in dimethyl 5-nitroisophthalate while preserving the nitro group are crucial for the success of this synthetic route. While general methods for such transformations exist, a specific, optimized protocol for this substrate is a key area for process development. Common reagents for the chemoselective reduction of esters in the presence of nitro groups include sodium borohydride in combination with a transition metal salt or the use of borane complexes under controlled conditions.

Visualization of Synthetic Pathways

Synthetic_Route_1 m_xylene m-Xylene nitro_m_xylene 5-Nitro-m-xylene m_xylene->nitro_m_xylene Nitration (BF3, AgNO3) nitroisophthalic_acid 5-Nitroisophthalic Acid nitro_m_xylene->nitroisophthalic_acid Oxidation (e.g., KMnO4) final_product This compound nitroisophthalic_acid->final_product Reduction (e.g., LiAlH4)

Caption: Synthetic Route 1 starting from m-Xylene.

Synthetic_Route_2 isophthalic_acid Isophthalic Acid nitroisophthalic_acid 5-Nitroisophthalic Acid isophthalic_acid->nitroisophthalic_acid Nitration (HNO3, H2SO4) dimethyl_ester Dimethyl 5-nitroisophthalate nitroisophthalic_acid->dimethyl_ester Esterification (Methanol, H2SO4) final_product This compound dimethyl_ester->final_product Chemoselective Reduction

Caption: Synthetic Route 2 starting from Isophthalic Acid.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 2, starting from isophthalic acid, appears to be the more advantageous approach due to its superior regioselectivity in the nitration step and potentially higher overall yield. The successful implementation of this route hinges on the optimization of the final chemoselective reduction step. Further research into efficient and selective reducing agents for dimethyl 5-nitroisophthalate would be highly beneficial for the large-scale and cost-effective production of the target diol. Route 1, while feasible, is hampered by the difficulty in selectively synthesizing the required 5-nitro-m-xylene isomer, which may necessitate challenging purification steps and lead to a lower overall process efficiency.

References

Verifying the Purity of Commercially Available 5-Nitro-m-xylene-alpha,alpha'-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison and detailed methodologies for verifying the purity of commercially available 5-Nitro-m-xylene-alpha,alpha'-diol, a key building block in various synthetic pathways.

Commercial Purity Overview

Commercially available this compound is typically offered with a purity ranging from 96% to 97%.[1][2] While this level of purity is suitable for many applications, a thorough understanding and verification of the impurity profile are crucial for sensitive research and development processes where even minor contaminants can significantly impact outcomes.

Potential Impurities

The synthesis of this compound generally involves two key steps: the nitration of m-xylene followed by the di-hydroxylation of the methyl groups. Impurities can be introduced at either of these stages.

1. Nitration-Related Impurities: The initial nitration of m-xylene can lead to the formation of isomeric and over-nitrated byproducts. These include:

  • Isomeric Impurities: 2-Nitro-m-xylene and 4-Nitro-m-xylene.

  • Dinitro-m-xylene isomers: Formed from over-nitration.

2. Oxidation-Related Impurities: The subsequent oxidation of the methyl groups to hydroxyl groups may not proceed to completion or could lead to other oxidized forms, such as the corresponding aldehyde or carboxylic acid.

Comparative Analysis: this compound vs. High-Purity Alternative

FeatureCommercial this compoundHigh-Purity 4-Nitrophenol (Reference)
Typical Purity 96-97%[1][2]>99.5%
CAS Number 71176-55-1100-02-7
Molecular Formula C₈H₉NO₄C₆H₅NO₃
Potential Impurities Isomeric nitro-xylenes, dinitro-xylenes, partially oxidized intermediatesMinimal, typically specified on the certificate of analysis

Experimental Protocols for Purity Verification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed for the separation and quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound sample

  • High-purity 4-Nitrophenol (for system suitability and as a reference)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Acidify the aqueous portion with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of high-purity 4-Nitrophenol in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the commercial this compound in the mobile phase to a concentration similar to the highest calibration standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic elution with Acetonitrile/Water (acidified)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 25 °C

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Identify and quantify the main peak corresponding to this compound and any impurity peaks based on their retention times and the calibration curve.

  • Purity Calculation: Calculate the purity of the sample by the area normalization method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity verification process.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation Sample Weigh Commercial Sample Dissolve_S Dissolve in Mobile Phase Sample->Dissolve_S Standard Weigh High-Purity Reference Dissolve_R Dissolve in Mobile Phase Standard->Dissolve_R HPLC HPLC System Dissolve_S->HPLC Dissolve_R->HPLC Data Data Acquisition HPLC->Data Purity Calculate Purity Data->Purity Impurity Identify Impurities Data->Impurity

Caption: Experimental workflow for HPLC-based purity verification.

Logical_Relationship Purity Product Purity Verification Synthesis Chemical Synthesis Purity->Synthesis Analysis Analytical Methodologies Purity->Analysis Comparison Comparative Analysis Purity->Comparison Impurities Potential Impurities Synthesis->Impurities Protocol Detailed Experimental Protocol Analysis->Protocol Comparison->Impurities Comparison->Protocol

Caption: Logical relationship of purity verification components.

References

A Critical Review of 5-Nitro-m-xylene-alpha,alpha'-diol in Sensing and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Nitro-m-xylene-alpha,alpha'-diol, a niche aromatic nitro compound, has garnered attention primarily for its role in the development of chemical sensors for the detection of the explosive 2,4,6-trinitrotoluene (TNT). This guide provides a critical review of its principal application, offering a comparison with alternative TNT detection technologies, and explores its potential in other scientific domains.

Application in Chemical Sensing of Explosives

The primary documented application of this compound is in the fabrication of chemical sensors for detecting TNT.[1] The underlying technology is planar integrated optical waveguide attenuated total reflection (ATR) spectrometry.[1] In this method, the diol likely forms a thin sensing layer on the waveguide. The presence of TNT molecules is expected to interact with this layer, causing a change in the refractive index at the sensor surface. This change is then detected as an alteration in the light propagating through the waveguide.

While the principle is established, specific, publicly available experimental protocols detailing the fabrication of a TNT sensor using this compound are scarce. Performance data, such as the limit of detection, selectivity against other nitroaromatic compounds, and response/recovery times, are not readily found in the reviewed literature. This lack of quantitative data makes a direct and detailed performance comparison challenging.

Comparison with Alternative TNT Detection Technologies

The field of TNT detection is mature, with a variety of sensing technologies available. A comparison of these alternatives highlights the context in which a this compound-based sensor would operate.

TechnologySensing PrincipleTypical Limit of Detection (LOD)Key AdvantagesKey Disadvantages
This compound based Sensor Planar Integrated Optical Waveguide ATR SpectrometryNot AvailablePotentially simple and low-cost optical detection.Lack of published performance data and detailed protocols.
Polymer-Based Sensors Fluorescence Quenching, Chemiresistiveppb to ppm rangeHigh sensitivity, potential for portable devices.[2][3]Susceptible to environmental factors, potential for false positives.
Carbon Nanotube (CNT) FETs Field-Effect Transistor based detectionDown to 1 fMHigh sensitivity and selectivity.[4]Complex fabrication process.
Molecularly Imprinted Polymers (MIPs) with SERS Surface-Enhanced Raman ScatteringMicromolar rangeHigh selectivity due to molecular imprinting.Can be complex to synthesize and integrate with SERS substrates.
Laser Photoacoustic Spectroscopy (LPAS) Infrared AbsorptionSub-ppb rangeHigh sensitivity and selectivity, capable of unambiguous detection.[5]Requires sophisticated and expensive laser equipment.[5]
Immunoassays Antibody-Antigen Bindingng/mL (ppb) rangeHigh specificity.[6]Can be time-consuming and require specific reagents.[6]

Synthesis of this compound

Synthesis_Pathway 5-nitro-m-xylene 5-nitro-m-xylene Dibromo_intermediate alpha,alpha'-Dibromo- 5-nitro-m-xylene 5-nitro-m-xylene->Dibromo_intermediate Radical Bromination (e.g., NBS, light/heat) Diol_product 5-Nitro-m-xylene- alpha,alpha'-diol Dibromo_intermediate->Diol_product Hydrolysis (e.g., H2O, base)

Caption: Plausible synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Bromination: 5-nitro-m-xylene would be subjected to a radical bromination reaction, likely using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light) in a suitable solvent like carbon tetrachloride. This would introduce bromine atoms at the benzylic positions, yielding alpha,alpha'-dibromo-5-nitro-m-xylene.

  • Hydrolysis: The resulting dibromide would then be hydrolyzed to the diol. This could be achieved by heating with water, possibly with a base like sodium carbonate or in a biphasic system to facilitate the reaction.

  • Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.

Potential Applications in Drug Development

Currently, there is no direct evidence in the reviewed literature of this compound or its immediate derivatives being used in drug development. However, the presence of the nitroaromatic moiety suggests potential areas for exploration, as nitro compounds are known to possess a wide range of biological activities.

Drug_Development_Potential Core_Compound 5-Nitro-m-xylene- alpha,alpha'-diol Antimicrobial Antimicrobial Agents Core_Compound->Antimicrobial Nitro group reduction to toxic metabolites in microbes Anticancer Anticancer Agents Core_Compound->Anticancer Hypoxia-activated prodrugs Enzyme_Inhibitors Enzyme Inhibitors Core_Compound->Enzyme_Inhibitors Mimicking substrates or allosteric modulation

Caption: Potential avenues for drug development.

The nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated anticancer prodrugs. Furthermore, nitroaromatics have been investigated as antimicrobial agents, where their reduction within microbial cells leads to the formation of cytotoxic reactive nitrogen species. The diol functional groups offer handles for further chemical modification to explore structure-activity relationships and develop derivatives with improved pharmacological profiles.

Conclusion

This compound is a compound with a specified but narrowly documented application in the field of chemical sensors for TNT. The lack of detailed experimental protocols and performance data in the public domain hinders a thorough and direct comparison with more established TNT detection methods. While its synthesis is straightforward based on fundamental organic reactions, its potential in drug development remains speculative and underexplored. For researchers and professionals in these fields, this compound represents a molecule with potential, but one that requires significant further investigation to fully characterize its capabilities and validate its utility in practical applications.

References

Safety Operating Guide

Proper Disposal of 5-Nitro-m-xylene-alpha,alpha'-diol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of 5-Nitro-m-xylene-alpha,alpha'-diol, a compound utilized in the fabrication of chemical sensors for detecting explosives like 2,4,6-trinitrotoluene.[1] Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards and necessary safety precautions associated with this compound. This compound is a combustible solid and requires careful handling to prevent accidents.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: Protective clothing should be worn. In case of skin contact, immediately wash the affected area with soap and plenty of water.

  • Respiratory Protection: If there is a risk of inhaling dust, a respirator should be used.

First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash off immediately with soap and copious amounts of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Ingestion: If swallowed by a conscious person, wash out their mouth with water and call a physician.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number71176-55-1
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol [1]
Melting Point94-96 °C (lit.)
FormSolid
Assay96%

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with institutional guidelines and local regulations. The primary method of disposal is to send the chemical to an approved waste disposal plant.

Experimental Protocol for Disposal:

  • Segregation and Collection:

    • Carefully sweep up the solid this compound, avoiding the creation of dust.

    • Place the collected material into a suitable, clearly labeled, and closed container for disposal.

  • Waste Container Labeling:

    • Label the waste container with the full chemical name: "this compound".

    • Include the appropriate hazard symbols (e.g., combustible solid).

  • Temporary Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Carefully sweep solid material ppe->collect avoid_dust Avoid creating dust collect->avoid_dust containerize Place in a labeled, sealed container avoid_dust->containerize store Store in designated waste area containerize->store contact_ehs Contact EHS for pickup store->contact_ehs document Document waste disposal contact_ehs->document end_process End: Waste Disposed document->end_process

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Nitro-m-xylene-alpha,alpha'-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Nitro-m-xylene-alpha,alpha'-diol (CAS: 71176-55-1). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

I. Quantitative Data Summary

The following table summarizes the key physical and safety data for this compound.

PropertyValueReference
CAS Number 71176-55-1[1][2][3]
Molecular Formula C₈H₉NO₄[1][3]
Molecular Weight 183.16 g/mol [3]
Appearance Solid
Melting Point 94-96 °C[2][4]
Storage Temperature Room Temperature, sealed in a dry place.[1][4]
Storage Class 11 - Combustible Solids

II. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin contact, eye damage, and inhalation of the solid powder.

A. Eye and Face Protection:

  • Chemical safety goggles are required at all times.[5]

  • A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.

B. Skin Protection:

  • Gloves: Heavy-duty, chemical-resistant rubber gloves are necessary.[5] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

  • Protective Clothing: A lab coat or chemical-resistant apron must be worn.[5] For tasks with a higher risk of exposure, a chemical-resistant suit is recommended.

  • Footwear: Closed-toe shoes are mandatory. For significant spill risks, chemical-resistant boots should be worn.[5]

C. Respiratory Protection:

  • A respirator should be worn to prevent inhalation of dust particles.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

III. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to immediate post-use cleanup.

A. Engineering Controls:

  • Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Safety Equipment: An operational safety shower and eye wash station must be readily accessible.[5]

B. Handling Procedure:

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure all necessary PPE is worn correctly before handling the chemical.

    • Have spill cleanup materials readily available.

  • Weighing and Transfer:

    • Handle as a solid to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • If there is a risk of dust, use a wet slurry method for handling.

  • During Use:

    • Keep the container closed when not in use.[5]

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water immediately after handling.[5]

    • Clean the work area and decontaminate any equipment used.

IV. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Collection:

  • Solid Waste:

    • Collect excess or spilled solid material by sweeping it up carefully to avoid creating dust.[5]

    • Place the collected material in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, must be considered hazardous waste.

    • Place these items in a designated, sealed hazardous waste bag or container.

B. Waste Storage:

  • Store hazardous waste in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the waste container is properly labeled with the chemical name and associated hazards.

C. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in the regular trash.

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Goggles, Gloves, Lab Coat) B Prepare Fume Hood A->B D Weigh Compound C Gather Materials B->C C->D E Perform Experiment D->E G Decontaminate Workspace F Close Container E->F F->G H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.